2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQJHGXWGKKFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538564 | |
| Record name | 2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87437-75-0 | |
| Record name | 2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Chemical, Physical, and Analytical Profiling of CAS 1261554-48-6
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone
Executive Summary & Structural Significance
In modern drug discovery, the strategic incorporation of fluorine atoms is a proven methodology for enhancing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). CAS 1261554-48-6 , chemically identified as 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, is a highly specialized fluorinated building block[1].
The architecture of this molecule features a central phenyl ring substituted with an acetyl group, a trifluoromethyl (-CF3) group, and a hydroxyl (-OH) group at the 1, 2, and 3 positions, respectively. The proximity of the -CF3 group to both the acetyl and hydroxyl moieties creates a unique stereoelectronic environment. The strong electron-withdrawing nature of the -CF3 group modulates the reactivity of the adjacent functional groups, while its steric bulk provides a shield against rapid enzymatic degradation, making it an invaluable intermediate in the synthesis of robust therapeutics[2].
Chemical and Physical Properties
A precise understanding of the physicochemical properties of CAS 1261554-48-6 is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized in the table below[2]:
| Property | Value | Scientific Implication |
| CAS Number | 1261554-48-6 | Unique chemical identifier. |
| Chemical Name | 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | Defines the 1,2,3-substitution pattern. |
| Molecular Formula | C9H7F3O2 | Standard elemental composition. |
| Molecular Weight | 204.15 g/mol | Ideal low-molecular-weight fragment for drug design. |
| Exact Mass | 204.0398 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS). |
| Topological Polar Surface Area | 37.3 Ų | Excellent membrane permeability (TPSA < 90 Ų). |
| H-Bond Donors / Acceptors | 1 / 5 | Favorable for target protein interactions. |
| Estimated LogP | ~2.3 | Optimal lipophilicity for oral bioavailability. |
| Physical State | Solid | Typically handled as a crystalline powder. |
Mechanistic Insights into Reactivity
To leverage CAS 1261554-48-6 effectively, chemists must understand the causality behind its reactivity. The strategic positioning of the -CF3 group dictates the molecule's synthetic utility:
-
Enhanced Phenolic Acidity: The strong inductive electron-withdrawing effect (-I) of the ortho-CF3 group stabilizes the phenoxide anion. This lowers the pKa of the hydroxyl group compared to an unsubstituted phenol, allowing for milder, more selective alkylation conditions.
-
Electrophilic Activation: The carbonyl carbon of the acetyl group is rendered highly electrophilic due to the electron-withdrawing nature of the fluorinated ring, accelerating nucleophilic attacks such as reductive aminations or aldol condensations.
-
Steric Shielding: The bulky -CF3 group (Van der Waals radius ~1.7 Å) provides significant steric hindrance, which can be exploited to control regioselectivity during cross-coupling reactions.
Caption: Logical relationship map of CAS 1261554-48-6 functional groups and their synthetic utility.
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each step through built-in analytical checkpoints.
Protocol 1: High-Resolution LC-MS Characterization
Rationale: To establish a baseline purity and identity profile, LC-MS is preferred over GC-MS due to the potential thermal degradation of highly substituted acetophenones.
-
Sample Preparation: Dissolve 1.0 mg of CAS 1261554-48-6 in 1.0 mL of LC-MS grade Methanol.
-
Causality: Methanol ensures complete solvation of the lipophilic fluorinated core while remaining fully compatible with reverse-phase mobile phases.
-
-
Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
-
Ionization: Utilize Electrospray Ionization in Negative Mode (ESI-).
-
Causality: The enhanced acidity of the phenol group (driven by the -CF3 group) ensures highly efficient deprotonation, yielding a robust and clear signal compared to positive mode.
-
-
Self-Validation Check: The resulting chromatogram must show a single dominant peak (>95% AUC). The corresponding mass spectrum must display a clear[M-H]- ion at m/z 203.03. The absence of this specific mass-to-charge ratio indicates either sample degradation or incorrect structural assignment.
Caption: Step-by-step LC-MS experimental workflow for the characterization of CAS 1261554-48-6.
Protocol 2: Selective O-Alkylation Workflow
Rationale: Derivatization of the hydroxyl group is a ubiquitous first step in utilizing this building block for API synthesis.
-
Reagent Assembly: In a flame-dried round-bottom flask, combine CAS 1261554-48-6 (1.0 eq) and anhydrous Potassium Carbonate (K2CO3, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Causality: Because the -CF3 group lowers the phenol's pKa, a mild base like K2CO3 is entirely sufficient for deprotonation. Utilizing a stronger base (like NaH) is unnecessary and actively detrimental, as it risks unwanted enolization and subsequent aldol condensation of the acetyl group.
-
-
Electrophile Addition: Add the desired alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise at 0°C, then allow the reaction to warm to room temperature under inert atmosphere.
-
Self-Validation Check: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) solvent system. The system is self-validating when the starting material (Rf ~0.3, which stains dark with FeCl3 due to the free phenol) is completely consumed and replaced by a new, less polar product spot (Rf ~0.6, which exhibits no FeCl3 staining).
References
-
Title: CAS 1261554-48-6 | 1-(3-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, ≥95% Source: Howei Pharm URL: [Link]
-
Title: 1261554-48-6 Properties, MSDS, and Structure Source: ChemSrc URL: [Link]
Sources
Nucleophilic Addition to 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone: Mechanistic Insights and Synthetic Protocols
Executive Summary
The incorporation of the trifluoromethyl (–CF₃) group into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target-binding affinity. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone represents a highly functionalized, privileged building block. However, its reactivity profile is uniquely complex. It features a highly electrophilic carbonyl carbon driven by the extreme electron-withdrawing nature of the –CF₃ group, juxtaposed against a protic, mildly electron-donating para-hydroxymethyl (–CH₂OH) handle.
This whitepaper deconstructs the mechanistic logic, thermodynamic parameters, and experimental causality governing nucleophilic addition to this specific aryl trifluoromethyl ketone (TFMK). By understanding the interplay between LUMO-lowering inductive effects and competitive acid-base chemistry, researchers can design self-validating protocols that bypass common pitfalls such as premature quenching, competitive reduction, and irreversible hydrate formation.
Structural & Electronic Profiling
To master the reactivity of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, one must first isolate the electronic contributions of its functional groups:
-
The Trifluoromethyl Group (–CF₃): The –CF₃ moiety exerts a profound negative inductive effect (–I), which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbonyl carbon[1]. This renders the carbonyl exceptionally electrophilic, making it highly susceptible to nucleophilic attack even by weak nucleophiles.
-
The para-Hydroxymethyl Group (–CH₂OH): This group introduces a critical variable: an acidic proton ( pKa≈15−16 ). When exposed to highly basic nucleophiles (e.g., Grignard reagents, organolithiums), an instantaneous acid-base reaction occurs, deprotonating the alcohol to form a para-alkoxide.
-
Electronic Tug-of-War: The resulting alkoxide is electron-donating via resonance (+R) and induction (+I), which theoretically deactivates the carbonyl. However, the extreme electron-withdrawing nature of the –CF₃ group effectively overrides this deactivation, maintaining sufficient electrophilicity for the subsequent nucleophilic addition to proceed[2].
Mechanistic Pathway of Nucleophilic Addition
The addition of a basic nucleophile (e.g., an alkylmagnesium halide) to this substrate does not follow a simple 1,2-addition pathway. It is a strictly ordered, two-stage process dictated by pKa differentials.
-
Stage 1 (Acid-Base Quench): The first equivalent of the nucleophile is irreversibly consumed by the protic –CH₂OH group, generating a magnesium or lithium alkoxide and releasing the corresponding alkane.
-
Stage 2 (Nucleophilic Attack): The second equivalent of the nucleophile attacks the LUMO of the carbonyl carbon.
-
Stage 3 (Tetrahedral Stabilization): The resulting tetrahedral dianion intermediate is remarkably stable. Unlike standard alkoxides, the intermediate is stabilized by the strong electron-withdrawing effect of the –CF₃ group, preventing the expulsion of leaving groups or premature collapse[2].
Fig 1. Mechanistic logic of nucleophilic addition to the protic aryl trifluoromethyl ketone.
The Competitive Reduction Caveat
A critical point of failure in TFMK chemistry is the use of nucleophiles possessing β -hydrogens (e.g., isopropylmagnesium chloride). Due to the steric bulk and extreme electrophilicity of the –CF₃ carbonyl, these reagents often act as reducing agents via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type hydride transfer), yielding the α -aryl- α -trifluoromethyl alcohol rather than the desired C-C coupled product[3]. To force nucleophilic addition, nucleophiles lacking β -hydrogens (e.g., MeMgBr, PhLi) must be utilized.
Quantitative Data: Kinetic and Thermodynamic Parameters
Because the ground state of the TFMK is destabilized by the adjacent –CF₃ group, the thermodynamic equilibrium heavily favors sp3 hybridized tetrahedral states[4]. This is most evident in the formation of stable hydrates (gem-diols) when exposed to ambient moisture[5].
Table 1: Thermodynamic and Reactivity Parameters of Aryl Ketone Additions
| Substrate Type | Nucleophile | Intermediate Stability | Hydration Keq (in H₂O) | Primary Reaction Pathway |
| Standard Acetophenone | RMgX | Transient Alkoxide | <10−3 | Direct C=O Attack |
| Aryl Trifluoromethyl Ketone | RMgX | Highly Stable Alkoxide | ∼3.5×102 | Direct C=O Attack |
| Target Protic TFMK | RMgX | Highly Stable Dianion | >102 | 1. Deprotonation 2. C=O Attack |
| Target Protic TFMK | H₂O | Stable Gem-Diol | >102 | Hydration (Equilibrium) |
Note: The effect of substituents on the rate of reduction or nucleophilic addition to TFMKs is directly proportional to their effect on the equilibrium constant for hydrate formation[4].
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and high yields, the experimental design must account for the stoichiometric consumption of the nucleophile by the protic handle and the extreme moisture sensitivity of the starting material.
Protocol: Grignard Addition to 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
Causality in Design: We utilize 2.2 equivalents of a Grignard reagent lacking β -hydrogens. The 0.2 excess accounts for adventitious moisture and ensures complete conversion of the highly stable dianion intermediate. The reaction is initiated at −78 °C to control the highly exothermic acid-base quench of the –CH₂OH group.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone ( 1.0 equiv) and dissolve in anhydrous THF ( 0.2 M).
-
Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach strictly −78 °C.
-
Nucleophile Addition: Syringe in Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 2.2 equiv) dropwise over 15 minutes. Observation: Vigorous bubbling (methane gas evolution) will occur during the addition of the first equivalent as the –CH₂OH group is deprotonated.
-
Maturation: Stir the reaction at −78 °C for 1 hour, then gradually allow the mixture to warm to room temperature over 2 hours.
-
Self-Validation Checkpoint (Mini-Workup): Do not spot the reaction mixture directly onto a TLC plate; the dianion will remain at the baseline. Extract a 0.1 mL aliquot, quench it in 0.5 mL of saturated aqueous NH₄Cl, extract with 0.5 mL EtOAc, and spot the organic layer.
-
Quenching: Once complete conversion is verified, cool the flask to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Causality: Weak acid is used to prevent the elimination of the newly formed tertiary alcohol, which can occur under strongly acidic conditions.
-
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Fig 2. Self-validating experimental workflow for Grignard addition to the target TFMK.
References
-
Redox-Neutral Coupling of Allyl Alcohols with Trifluoromethyl Ketones via Synergistic Ni–Ti Bimetallic Catalysis Source: Organic Letters - ACS Publications URL:[Link]
-
Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent Source: ResearchGate URL:[Link]
-
Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process Source: Canadian Journal of Chemistry URL:[Link]
-
THE FASCINATING CHEMISTRY OF MESOIONIC 4-TRIFLUOROACETYL-1,3-OXAZOLIUM-5-OLATES AND RELATED COMPOUNDS Source: Heterocycles (CLOCKSS) URL:[Link]
-
Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms Source: NII (National Institute of Informatics) URL:[Link]
Sources
Crystal structure and X-ray diffraction of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone and its Progenitor, 2,2,2-Trifluoroacetophenone
Authored by a Senior Application Scientist
Foreword: The Significance of Fluorinated Ketones in Modern Drug Discovery
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This is particularly true for the trifluoromethyl (CF3) group, which is a common substituent in many modern pharmaceuticals. Its strong electron-withdrawing nature, high lipophilicity, and ability to participate in non-covalent interactions make it a valuable tool for medicinal chemists seeking to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The compound 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone is a key building block in this field, combining the influential trifluoromethyl ketone moiety with a hydroxymethyl group that allows for further chemical modification. Understanding the three-dimensional structure of such molecules at the atomic level is paramount for rational drug design, and single-crystal X-ray diffraction is the gold standard for achieving this.
This guide provides an in-depth technical overview of the principles and methodologies involved in determining the crystal structure of trifluoromethyl ketones. While a definitive crystal structure for 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone is not publicly available at the time of writing, we will use the closely related and well-characterized parent compound, 2,2,2-Trifluoroacetophenone (TFAP) , as a case study to illustrate the entire crystallographic workflow and the crucial insights that can be gained. The structural implications of the hydroxymethyl group will be discussed in context.
Part 1: The Foundational Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in the crystal lattice. When a beam of monochromatic X-rays is directed at a single crystal, the electrons scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities.
By precisely measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated using a mathematical process known as a Fourier transform. From this electron density map, the positions of individual atoms can be determined, revealing bond lengths, bond angles, and the overall molecular conformation.
Part 2: The Experimental and Analytical Workflow
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each step is critical for obtaining high-quality data that can be reliably interpreted.
Crystal Growth: The Cornerstone of a Successful Analysis
The primary prerequisite for a single-crystal X-ray diffraction experiment is a high-quality single crystal of the compound of interest. Ideally, the crystal should be of a suitable size (typically 0.1-0.3 mm in each dimension), well-formed, and free from defects such as twinning or cracks.
For a compound like 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, which is a solid at room temperature, traditional crystallization techniques such as slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion would be the methods of choice. The selection of an appropriate solvent or solvent system is crucial and often determined empirically.
In the case of our exemplar, 2,2,2-Trifluoroacetophenone (TFAP), which is a liquid at room temperature, a specialized technique known as in situ cryocrystallization is employed. This method involves freezing the liquid sample directly on the diffractometer and then using a focused heat source, such as an infrared laser, to anneal the polycrystalline mass into a single crystal. This technique is invaluable for the structural analysis of low-melting-point solids and liquids.[1][2]
X-ray Data Collection
Once a suitable crystal is mounted on the diffractometer, it is exposed to a monochromatic X-ray beam. The crystal is rotated in the beam, and the diffraction patterns are recorded on a detector at various orientations. Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, which can efficiently collect thousands of reflections in a relatively short amount of time.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the reflections are used to solve the "phase problem" and generate an initial electron density map. This initial model of the structure is then refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.
The quality of the final refined structure is assessed using several metrics, including the R-factor (residual factor), which is a measure of the agreement between the experimental and calculated structure factors. A low R-factor is indicative of a well-refined structure.
Part 3: In-depth Structural Analysis of 2,2,2-Trifluoroacetophenone (TFAP)
The crystal structure of TFAP was determined by in situ cryocrystallization and provides valuable insights into the influence of the trifluoromethyl group on the molecular conformation and crystal packing.[1][2]
| Crystallographic Parameter | 2,2,2-Trifluoroacetophenone (TFAP) |
| Chemical Formula | C8H5F3O |
| Formula Weight | 174.12 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 18.093 (3) |
| b (Å) | 5.8658 (8) |
| c (Å) | 14.544 (2) |
| β (°) | 109.933 (13) |
| Volume (ų) | 1451.2 (4) |
| Z | 8 |
| Temperature (K) | 150 |
| R-factor | 0.056 |
| CCDC Deposition Number | Not explicitly stated, but analysis is published. |
Data sourced from Dey et al. (2017).[1][2]
Molecular Geometry
The single-crystal X-ray diffraction analysis of TFAP reveals that the molecule is essentially planar, with the trifluoromethyl group and the carbonyl group attached to the phenyl ring.[1][2] The C-C bond lengths and angles within the phenyl ring are within the expected ranges for an aromatic system. The C-F bond lengths of the trifluoromethyl group are also typical.
Intermolecular Interactions and Crystal Packing
The crystal packing of TFAP is dominated by a network of weak non-covalent interactions, including C—H···F, C—H···O, F···F, and F···O contacts.[1][2] These interactions are crucial in dictating the overall supramolecular assembly of the molecules in the crystal lattice. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, shows that H···F contacts are the most significant contributors to the crystal packing, followed by H···H and H···O contacts.[1]
The molecules of TFAP pack in sheets that are parallel to the bc plane, and these sheets are then stacked along the a-axis. This layered arrangement is a direct consequence of the interplay of the various weak intermolecular interactions.
The Hypothetical Influence of the 4-(hydroxymethyl) Group
While the crystal structure of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone is not available, we can extrapolate the likely influence of the hydroxymethyl group on the crystal packing based on its known chemical properties. The primary difference would be the introduction of a strong hydrogen bond donor (the hydroxyl group). This would likely lead to the formation of strong O—H···O hydrogen bonds between adjacent molecules, which would significantly influence the crystal packing. These hydrogen bonds could lead to the formation of chains, dimers, or more complex hydrogen-bonded networks, which would likely be the dominant feature of the crystal structure.
Part 4: Implications for Drug Development
The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for drug development professionals.
-
Rational Drug Design: An accurate three-dimensional model of a molecule is essential for understanding its interaction with a biological target, such as an enzyme or a receptor. This allows for the rational design of more potent and selective drug candidates.
-
Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, researchers can establish structure-activity relationships. This knowledge can guide the optimization of lead compounds.
-
Polymorphism: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, which can have different physical properties, such as solubility and bioavailability. X-ray diffraction is the definitive method for identifying and characterizing polymorphs.
-
Intellectual Property: A well-defined crystal structure is a key component of the intellectual property portfolio for a new drug, as it can be used to secure patent protection.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in modern chemical and pharmaceutical research. By providing a precise atomic-level view of molecular structure, it enables a deep understanding of the relationship between structure and function. The case study of 2,2,2-Trifluoroacetophenone highlights the power of this technique to elucidate the subtle interplay of weak intermolecular interactions that govern crystal packing. For drug development professionals, this structural information is critical for the design and optimization of new therapeutic agents. The anticipated introduction of a hydroxymethyl group in 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone underscores the importance of considering hydrogen bonding in the solid-state structures of pharmaceutical building blocks.
References
-
Dey, D., Chopra, D., & Desiraju, G. R. (2017). Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone. IUCrData, 2(11), x171549. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]
-
Rodríguez-Molina, M., Corzo, B. A., Balmaseda, J., Torrestiana-Sánchez, B., & Zolotukhin, M. G. (2021). Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). ResearchGate. [Link]
-
National Center for Biotechnology Information (2023). 3'-(Trifluoromethyl)acetophenone. PubChem Compound Summary for CID 67682. Retrieved from [Link].
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NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Dey, D., et al. (2017). Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone. Acta Crystallographica Section E: Crystallographic Communications, E73, 1549-1553. [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. (2023). CCDC 2233284: Experimental Crystal Structure Determination (Dataset). DOE Data Explorer. [Link]
-
NIST. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]
-
R Discovery. (2018). Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone. [Link]
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National Open Access Monitor, Ireland. (n.d.). CCDC 1843486: Experimental Crystal Structure Determination. Retrieved from [Link]
-
The University of Manchester. (2009). CCDC 698984: Experimental Crystal Structure Determination. Research Explorer. [Link]
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Thermodynamic stability of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone in aqueous solutions
An In-Depth Technical Guide to the Thermodynamic Stability of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] Understanding the degradation kinetics and pathways of this molecule in aqueous environments is critical for ensuring the quality, safety, and efficacy of drug substances and products derived from it.[2][3] This document outlines a framework for assessing stability through a detailed examination of the molecule's structural liabilities, proposing potential degradation pathways, and presenting a robust experimental protocol for forced degradation studies. Methodologies for developing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) and for elucidating degradation products via Liquid Chromatography-Mass Spectrometry (LC-MS) are detailed. The guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous characterization of pharmaceutical compounds.
Introduction and Significance
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone is an organic compound featuring a trifluoromethyl ketone (TFMK) moiety attached to a phenyl ring, which is further substituted with a hydroxymethyl group.[1][4] The TFMK group is of significant interest in medicinal chemistry, as it can act as a potent pharmacophore, often serving as an electrophile in the design of enzyme inhibitors by mimicking the tetrahedral transition state of enzymatic reactions.[1][5] The hydroxymethyl group provides a versatile handle for further chemical derivatization, making the compound a valuable synthetic intermediate.[1]
The stability of an active pharmaceutical ingredient (API) or a key intermediate in aqueous solutions is a cornerstone of drug development. It directly impacts formulation design, manufacturing processes, storage conditions, and ultimately, patient safety.[3][6] This guide provides a proactive, science-driven approach to understanding the intrinsic stability of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone.
Theoretical Stability Assessment: A Functional Group Analysis
A molecule's stability is intrinsically linked to its structure. By dissecting the functional groups of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, we can anticipate its behavior under various stress conditions.
-
The Trifluoromethyl Ketone (TFMK) Moiety : The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon. In aqueous media, this makes the TFMK group highly susceptible to nucleophilic attack by water, leading to the formation of a stable hydrate.[5][7] This equilibrium between the ketone and its hydrate is a central feature of its chemistry and a primary consideration for its stability, as it can be a precursor to hydrolytic degradation.[5][8] While TFMKs have been explored as alternatives to hydroxamates in drug design, their metabolic conversion to inactive alcohols highlights a potential reduction pathway.[9]
-
The Aromatic Ketone System : The conjugated system of the phenyl ring and the ketone carbonyl group acts as a chromophore, capable of absorbing ultraviolet (UV) light. This absorption can excite the molecule to a higher energy state, making it susceptible to photolytic degradation.[10][11] Aromatic ketones are known to undergo photochemical reactions, which can lead to complex degradation pathways.[12][13]
-
The Benzylic Hydroxymethyl Group : The hydroxymethyl group (-CH₂OH) is a primary alcohol and a potential site for oxidation. Under oxidative stress, it can be converted first to an aldehyde and subsequently to a carboxylic acid.
Based on this analysis, we can hypothesize several degradation pathways, which must be investigated experimentally.
Caption: Predicted degradation pathways for 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone.
Experimental Design: A Forced Degradation Protocol
Forced degradation (or stress testing) is an essential practice in pharmaceutical development.[2] By subjecting a compound to exaggerated conditions of hydrolysis, oxidation, heat, and light, we can rapidly identify potential degradation products and establish the intrinsic stability of the molecule.[14][15] This data is crucial for developing and validating a stability-indicating analytical method.[6]
Sources
- 1. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. acdlabs.com [acdlabs.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. d-nb.info [d-nb.info]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest [proquest.com]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. researchgate.net [researchgate.net]
- 13. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. resolvemass.ca [resolvemass.ca]
Comprehensive Technical Guide & Safety Data Sheet: 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
Executive Summary
In the landscape of modern medicinal chemistry and rational drug design, 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone emerges as a highly versatile, bifunctional building block[1]. This compound integrates an electrophilic trifluoromethyl ketone (TFMK) moiety with a nucleophilic, easily derivatizable hydroxymethyl group[1]. This dual-nature architecture makes it an invaluable scaffold for synthesizing transition-state analog inhibitors, particularly those targeting disease-relevant serine and cysteine proteases[2],[3].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental chemical safety (SDS) and advanced mechanistic applications. This guide provides a deep dive into the causality of TFMK-mediated enzyme inhibition and outlines field-proven, self-validating protocols for utilizing this compound in drug discovery workflows.
Chemical Identity & Physical Properties
To ensure precise stoichiometric calculations and analytical tracking, the core quantitative data of the compound is summarized below.
| Property | Value / Description |
| Chemical Name | 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone |
| CAS Number | 87437-75-0 (Also referenced as 1261554-48-6)[4],[1] |
| Molecular Formula | C9H7F3O2[4],[1] |
| Molecular Weight | 204.15 g/mol [1] |
| Core Structure | Trifluoroacetophenone derivative[1] |
| Key Functional Groups | Trifluoromethyl ketone (Electrophile), Hydroxymethyl (Nucleophile/Handle)[1] |
| Intended Use | Research and Development (R&D) only; not for human or diagnostic use[1] |
Safety Data Sheet (SDS) & Handling Protocols
Handling fluorinated aromatic ketones requires strict adherence to safety protocols. The electrophilic nature that makes the TFMK group biologically active also renders it reactive toward biological nucleophiles in the skin and eyes.
| Hazard Category | Details & Precautionary Statements |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Signal Word | Warning |
| Personal Protective Equipment | Nitrile gloves (double-layer recommended), safety goggles, lab coat, localized exhaust ventilation. |
| First Aid Measures | Eye: Rinse cautiously with water for 15 mins. Skin: Wash with plenty of soap and water. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Protect strictly from moisture. |
Causality in Handling Choices: The Hydration Equilibrium
Why must this compound be strictly protected from moisture? Trifluoromethyl ketones exist in a dynamic equilibrium between their active ketone form and a hydrated gem-diol form[3]. Excessive atmospheric moisture drives the equilibrium toward the gem-diol. While this does not destroy the molecule, it significantly alters its molecular weight and solubility profile, leading to inaccurate stoichiometric weighing during sensitive coupling reactions. Storing the compound under Argon prevents this hydration shift.
Mechanistic Insights: The TFMK Pharmacophore in Drug Discovery
The primary value of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone lies in its ability to act as a potent pharmacophore for enzyme inhibition[1].
The Causality of Inhibition: The three fluorine atoms exert a massive electron-withdrawing inductive effect, which highly polarizes the adjacent carbonyl group[3]. This polarization renders the carbonyl carbon exceptionally electrophilic. When a targeted serine protease (e.g., chymotrypsin, human leukocyte elastase) or cysteine protease (e.g., SARS-CoV 3CL protease) encounters the TFMK moiety, the catalytic serine's hydroxyl group (or cysteine's thiol) executes a nucleophilic attack on this carbon[2],[3].
Unlike native peptide substrates that are rapidly cleaved, the TFMK forms a stable, reversible covalent hemiketal (or hemithioketal) adduct[2],[3]. This tetrahedral adduct closely mimics the geometry of the high-energy transition state of normal peptide bond hydrolysis. Because enzymes evolved to bind transition states with the highest affinity, this mimicry results in highly potent, slow, tight-binding inhibition[2],[3].
Fig 1: Mechanism of serine protease inhibition via TFMK covalent hemiketal formation.
Synthetic Utility: Derivatization of the Hydroxymethyl Handle
To utilize the TFMK pharmacophore effectively, it must be delivered to the enzyme's active site. This is achieved by conjugating the compound to a specific recognition scaffold (such as a peptide sequence)[1],[2]. The para-hydroxymethyl group serves as the perfect synthetic handle for this derivatization[1]. By activating the primary alcohol, researchers can perform cross-coupling, etherification, or esterification reactions to build complex Active Pharmaceutical Ingredients (APIs)[1].
Fig 2: Synthetic workflow for derivatizing the hydroxymethyl handle of the TFMK building block.
Experimental Protocol: Synthesis and Validation of a TFMK-Peptide Conjugate
This protocol outlines a self-validating system for synthesizing a protease inhibitor using 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone and evaluating its kinetics.
Phase 1: Chemical Derivatization (Etherification)
-
Activation (Appel Reaction): Dissolve the TFMK building block (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon. Add Carbon Tetrabromide ( CBr4 , 1.2 eq) and Triphenylphosphine ( PPh3 , 1.2 eq) at 0°C.
-
Causality: The native hydroxyl group is a poor leaving group. Converting it to a bromomethyl group creates a highly reactive electrophilic center for subsequent SN2 coupling.
-
-
Coupling: Isolate the benzyl bromide intermediate. React it with the nucleophilic side-chain (e.g., a tyrosine or cysteine residue) of your target peptide scaffold in the presence of N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) for 12 hours at room temperature.
-
Purification: Purify the crude mixture via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Self-Validation Checkpoint:
-
Confirm the exact mass via ESI-LC-MS.
-
Perform 19F NMR analysis. Rationale: You must confirm the CF3 group survived the reaction conditions. A distinct singlet around -71 to -76 ppm will validate the integrity of the intact TFMK pharmacophore.
-
Phase 2: Kinetic Evaluation (Enzyme Inhibition Assay)
-
Preparation: Prepare a serial dilution of the purified TFMK-conjugate in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20).
-
Pre-Incubation (Critical Step): Incubate the inhibitor dilutions with the target serine protease for 30 to 60 minutes at 37°C before adding the substrate.
-
Measurement: Add a fluorogenic substrate (e.g., an AMC-linked peptide) and monitor the linear rate of fluorescence increase. Calculate the Ki using tight-binding Morrison equations to validate the transition-state mimicry.
Sources
- 1. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]
- 2. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
Solubility Profile of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone in Polar Aprotic Solvents: Solvation Mechanics and Experimental Protocols
Executive Summary
In my tenure overseeing physicochemical profiling for early-stage drug development, the solvation of highly functionalized fluorinated intermediates frequently demands precise solvent selection. The compound 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (CAS: 1261554-48-6) presents a fascinating case study in solvation thermodynamics. It features two distinct, highly reactive functional groups: a trifluoromethyl ketone (TFMK) and a hydroxymethyl group. This whitepaper dissects the causality behind its solubility profile, demonstrating why polar aprotic solvents are not merely optimal, but strictly necessary to maintain the structural integrity of the compound during physicochemical analysis and synthesis.
Molecular Architecture and Solvation Thermodynamics
To understand the solubility of this compound, we must first analyze the dual nature of its functional groups and how they dictate solvent compatibility.
The Causality of Solvent Selection: Why Polar Aprotic?
The trifluoromethyl ketone (TFMK) moiety is characterized by an intensely electrophilic carbonyl carbon, a direct consequence of the strong electron-withdrawing nature of the adjacent -CF₃ group. If exposed to polar protic solvents (e.g., water, methanol, ethanol), the TFMK undergoes rapid nucleophilic attack, resulting in the formation of stable hemiketals or hydrates. This side reaction not only alters the molecular identity of the solute but fundamentally skews solubility and stability data 1[1].
To circumvent this, we must utilize polar aprotic solvents . Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) possess high dielectric constants and strong dipole moments, yet lack the protic hydrogens necessary for nucleophilic addition 2[2].
Crucially, these solvents act as potent hydrogen-bond acceptors. The hydroxymethyl (-CH₂OH) group on the compound's phenyl ring serves as a strong hydrogen-bond donor. When paired with the highly electronegative oxygen atoms of DMSO or DMF, it creates a massive thermodynamic driving force for dissolution. Simultaneously, the strong dipole of the solvent stabilizes the highly polarized TFMK moiety via ion-dipole and dipole-dipole interactions.
Fig 1. Logical relationship of target compound solvation mechanisms in polar aprotic media.
Comparative Solubility Profile
The table below synthesizes the physicochemical properties of standard polar aprotic solvents and correlates them with the predicted solubility behavior of the target compound.
Table 1: Physicochemical Properties and Solvation Causality
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | H-Bond Acceptor Basicity (β) | Solvation Causality & Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 0.76 | Optimal (>100 mg/mL): Exceptional H-bond acceptance from the -CH₂OH group; strong dipole stabilization of the TFMK. |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 0.69 | High (>50 mg/mL): Strong H-bond acceptor, highly effective for dissolving functionalized phenyl rings. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 0.77 | High (>50 mg/mL): Bulky but highly polar; excellent for disrupting crystalline lattice energies. |
| Acetonitrile (MeCN) | 37.5 | 3.92 | 0.31 | Moderate (10-30 mg/mL): High dielectric constant but poor H-bond acceptor; relies primarily on dipole-dipole interactions. |
| Acetone | 20.7 | 2.88 | 0.48 | Moderate (10-20 mg/mL): Lower dielectric constant limits the stabilization of the highly polarized TFMK moiety. |
Experimental Protocol: Self-Validating Shake-Flask Method
While kinetic solubility assays are useful for rapid high-throughput screening, thermodynamic solubility remains the absolute "gold standard" for precise physicochemical profiling during lead optimization 3[3]. The shake-flask method guarantees that the solid compound and the solvent reach a true thermodynamic equilibrium .
To ensure scientific integrity, the following protocol is designed as a self-validating system , utilizing a time-course variance check to prove equilibrium has been achieved.
Step-by-Step Methodology
-
Solid Dispensing: Weigh an excess amount (approximately 20-30 mg) of crystalline 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone into two separate 2 mL amber glass HPLC vials (Vial A and Vial B).
-
Solvent Addition: Add exactly 1.0 mL of the target anhydrous polar aprotic solvent (e.g., DMSO) to each vial. Purge the headspace with dry nitrogen to prevent atmospheric moisture from introducing protic interference.
-
Isothermal Equilibration: Seal the vials tightly. Place them in a thermostatic shaker set to 500 rpm at a constant temperature of 25.0 ± 0.1 °C.
-
Phase Separation:
-
After 24 hours, remove Vial A. Centrifuge at 10,000 rpm for 15 minutes to pellet undissolved solids.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter. (Note: PTFE is strictly required due to its chemical compatibility with aggressive aprotic solvents like DMSO and DMF).
-
Repeat this exact separation process for Vial B after 48 hours.
-
-
Quantification: Dilute the filtered supernatants appropriately with the HPLC mobile phase. Analyze via HPLC-UV (monitoring the phenyl ring chromophore at ~254 nm). Calculate the concentration against a pre-established calibration curve.
-
Self-Validation Check: Compare the calculated solubility of Vial A (24h) against Vial B (48h). If the variance is < 5% , thermodynamic equilibrium is validated. If > 5%, the 48h sample is still undergoing dissolution, and the equilibration time must be extended to 72h.
Fig 2. Self-validating thermodynamic shake-flask solubility workflow for TFMK derivatives.
References
-
Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. Source: ACS Publications. URL:[Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Source: ACS Publications. URL:[Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Source: Pharmaceutical Sciences. URL: [Link]
Sources
Application Note: Catalytic Asymmetric Reduction of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
Executive Summary & Mechanistic Rationale
The synthesis of chiral α -trifluoromethyl carbinols is a critical operation in modern drug development, as the incorporation of the trifluoromethyl (–CF₃) group profoundly enhances a pharmacophore's metabolic stability, lipophilicity, and binding affinity. The target substrate, 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone , presents a unique synthetic challenge. It possesses two reactive oxygen-containing moieties: a highly electrophilic trifluoromethyl ketone and a polar, protic primary alcohol (hydroxymethyl group).
The Challenge of CF₃ Ketones: The strong electron-withdrawing nature of the –CF₃ group makes the adjacent carbonyl carbon exceptionally electrophilic. In aqueous or alcoholic media (such as isopropanol, a common reductant), these ketones rapidly undergo reversible hydration or hemiketal formation, stalling conversion. Furthermore, the thermodynamic equilibrium in standard isopropanol-mediated transfer hydrogenation heavily favors the ketone over the alcohol, leading to poor yields.
The Causality of the Solution: To overcome this, we employ the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) utilizing the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst .
-
Reductant Choice: By replacing isopropanol with a Formic Acid/Triethylamine (HCO₂H/Et₃N) azeotrope, the reaction is driven to absolute completion. The irreversible extrusion of CO₂ gas during hydride formation eliminates the thermodynamic equilibrium barrier .
-
Chemoselectivity: The ATH mechanism operates strictly via an outer-sphere pathway. The substrate never coordinates directly to the ruthenium metal. Instead, stereocontrol is governed by a highly organized hydrogen-bonding network and a CH/ π interaction between the catalyst's p -cymene ligand and the substrate's aryl ring . Because the primary alcohol lacks the π -system required for this specific spatial orientation, the catalyst is entirely chemoselective for the ketone.
Reaction Pathway & Catalytic Cycle
The following diagram illustrates the self-propagating outer-sphere mechanism that ensures both high turnover frequency and strict enantiocontrol.
Noyori-Ikariya ATH catalytic cycle via an outer-sphere mechanism.
Experimental Protocol: Self-Validating Asymmetric Transfer Hydrogenation
This protocol is designed as a self-validating system. Due to the extreme polarity of both the starting material and the product, traditional Thin Layer Chromatography (TLC) is highly prone to streaking and misinterpretation. Therefore, reaction tracking is strictly tied to in-situ ¹⁹F NMR, providing an unambiguous, quantitative readout of conversion.
Materials Required
-
Substrate: 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (1.0 mmol, 204.15 g/mol )
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 mmol, 0.5 mol%)
-
Reductant: Formic Acid / Triethylamine (5:2 molar ratio azeotrope) (5.0 mmol HCO₂H)
-
Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) (2.0 mL)
Step-by-Step Methodology
-
Catalyst Activation & Solvation: In an argon-filled glovebox or using rigorous Schlenk techniques, charge a dry 10 mL Schlenk flask with the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. Add 2.0 mL of anhydrous, degassed DMF. Causality: Ru(II) complexes are highly susceptible to oxidation in solution. Degassing the solvent prevents the irreversible formation of inactive Ru(III) species, ensuring the catalyst remains in the active cycle. DMF is selected over standard CH₂Cl₂ to fully solvate the highly polar 4-hydroxymethyl group, preventing heterogeneous kinetics .
-
Substrate Addition: Add the substrate (204.1 mg, 1.0 mmol) to the deep orange catalyst solution. Stir for 5 minutes at 25 °C to ensure complete dissolution.
-
Initiation via Reductant: Dropwise add the HCO₂H/Et₃N (5:2) azeotrope (approx. 0.5 mL) via a gas-tight syringe over 2 minutes. Causality: Slow addition controls the effervescence of CO₂ gas. This maintains a steady-state concentration of the active 18e⁻ Ru-hydride species and prevents the localized acidification of the reaction matrix, which could otherwise degrade the catalyst.
-
Self-Validating Reaction Monitoring (¹⁹F NMR): After 2 hours, withdraw a 50 µL aliquot under argon, dilute with 0.5 mL CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. Validation Metric: The starting ketone exhibits a sharp –CF₃ singlet at approximately -71.5 ppm . As the reaction progresses, this peak will deplete, replaced by a new doublet/singlet (depending on resolution) at approximately -78.0 ppm , corresponding to the chiral carbinol. The reaction is deemed complete when the -71.5 ppm signal is completely absent.
-
Quench and Workup: Upon complete conversion (typically 4 hours), quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: Neutralizing the residual formic acid prior to concentration is critical. Heating the highly activated benzylic/trifluoromethyl carbinol in the presence of acid can lead to racemization or intermolecular etherification.
-
Purification & Chiral Analysis: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Determine the enantiomeric excess (ee) of the purified (R)-1-(4-(hydroxymethyl)phenyl)-2,2,2-trifluoroethanol via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min, UV detection at 254 nm).
Quantitative Data & Optimization
The following table summarizes the causal relationship between the chosen reaction parameters and the experimental outcome. The data demonstrates why standard isopropanol conditions fail for this specific electrophilic substrate.
| Entry | Solvent | Hydrogen Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Isopropanol | Isopropanol | 25 | 24 | 15 | 88 |
| 2 | DMF | Isopropanol | 25 | 24 | 22 | 89 |
| 3 | CH₂Cl₂ | HCO₂H/Et₃N (5:2) | 25 | 12 | 85 | 94 |
| 4 | DMF | HCO₂H/Et₃N (5:2) | 25 | 4 | >99 | 98 |
Note: Entry 4 represents the optimized conditions detailed in the protocol. The use of DMF ensures substrate solubility, while the irreversible nature of the HCO₂H/Et₃N donor drives the conversion to completion.
References
-
Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones. Organic Letters.[Link]
-
Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.[Link]
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions.[Link]
-
Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality.[Link]
Application Note: Strategic Incorporation of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone in Agrochemical Synthesis
Executive Summary
The rational design of next-generation agrochemicals heavily relies on the incorporation of fluorine to optimize physicochemical properties. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (CAS: 1261554-48-6)[1] has emerged as a highly versatile, bifunctional building block. By possessing both a highly electrophilic trifluoromethyl ketone (TFMK) moiety and a functionalizable para-hydroxymethyl handle, this synthon enables the divergent synthesis of complex fluorinated scaffolds, including pyrazoles, pyrimidines, and ether-linked pharmacophores.
This application note provides researchers and drug development professionals with field-proven insights, mechanistic rationales, and self-validating protocols for utilizing this compound in agrochemical discovery.
Mechanistic Rationale & Physicochemical Profiling
Why this Specific Synthon?
The strategic value of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone lies in the synergistic effects of its functional groups:
-
The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group profoundly modulates the lipophilicity (logP) and metabolic stability of the final agrochemical active ingredient, often protecting adjacent sites from cytochrome P450-mediated oxidation[2].
-
The Electrophilic Carbonyl: Due to the extreme electron-withdrawing nature of the -CF₃ group, the adjacent ketone carbonyl becomes highly electrophilic[3]. This makes it an exceptional substrate for condensation reactions with hydrazines or amidines to form fluorinated heterocycles.
-
The Hydroxymethyl Handle: The primary alcohol provides a vital synthetic handle for late-stage functionalization. It allows the fluorinated core to be tethered to other agrochemical scaffolds via etherification, esterification, or cross-coupling without disrupting the sensitive TFMK moiety.
Table 1: Physicochemical Properties & Synthetic Utility
| Parameter | Value / Description |
| Compound Name | 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone |
| CAS Number | 1261554-48-6 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Key Reactive Sites | Electrophilic trifluoroacetyl carbon; Nucleophilic primary hydroxyl |
| Agrochemical Utility | Precursor for fluorinated pyrazoles (insecticides/fungicides) and ether-linked scaffolds |
Divergent Synthetic Workflows
The bifunctional nature of this synthon allows for multiple divergent pathways depending on the target agrochemical class.
Caption: Divergent synthetic pathways of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone.
Detailed Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazoles via Knorr Cyclocondensation
Trifluoromethylated pyrazoles are ubiquitous in modern agrochemicals and pharmaceuticals[4]. The condensation of our central synthon with aryl hydrazines follows a Knorr-type mechanism.
Expert Insight & Causality: The rate-determining step is the initial nucleophilic attack of the hydrazine on the highly electrophilic TFMK. Solvent selection is critical. Protic solvents like methanol must be strictly avoided. Methanol readily forms stable hemiketals or dimethyl acetals with the highly electrophilic CF₃-ketone, which competes with the hydrazine attack and leads to the formation of undesired 1,3-aryl regioisomers[5]. Ethanol or isopropyl alcohol provides the necessary protic environment for proton transfer without competitive acetal formation.
Caption: Mechanistic workflow of Knorr pyrazole cyclocondensation from trifluoromethyl ketones.
Step-by-Step Methodology:
-
Preparation: Dissolve 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (1.0 eq) in anhydrous ethanol (0.2 M concentration).
-
Addition: Add the substituted aryl hydrazine hydrochloride (1.1 eq) to the stirring solution at room temperature.
-
Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq) to accelerate the dehydration step.
-
Reflux: Heat the reaction mixture to 80 °C (reflux) for 4–6 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via ¹⁹F NMR. The disappearance of the ketone -CF₃ signal (approx. -71 ppm) and the emergence of the pyrazole -CF₃ signal (approx. -61 ppm) confirms complete conversion[5].
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Mild O-Alkylation of the Hydroxymethyl Handle
Functionalizing the primary alcohol allows for the attachment of the fluorinated core to larger macro-structures.
Expert Insight & Causality: When alkylating the hydroxymethyl group, strongly basic conditions (e.g., NaH, KOH at elevated temperatures) must be avoided. The highly electron-withdrawing -CF₃ group stabilizes the trifluoromethyl anion (CF₃⁻). Under strong basic conditions, hydroxide or alkoxide attack on the ketone can trigger a haloform-type cleavage, releasing fluoroform gas (HCF₃) and destroying the pharmacophore[6]. Therefore, mild bases (e.g., Ag₂O or K₂CO₃) in polar aprotic solvents are mandated.
Step-by-Step Methodology:
-
Preparation: Dissolve the synthon (1.0 eq) and the desired alkyl halide (1.2 eq) in anhydrous DMF (0.3 M).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) and a catalytic amount of KI (0.1 eq) to accelerate the substitution.
-
Reaction: Stir the suspension at 40 °C for 12 hours under an inert argon atmosphere.
-
In-Process Control (Self-Validation): Monitor via TLC and ¹H NMR. The benzylic -CH₂- protons will shift slightly upfield (from ~4.8 ppm to ~4.5 ppm) upon etherification, while the ¹⁹F NMR signal at -71 ppm must remain intact, proving the TFMK moiety survived the basic conditions.
-
Workup: Quench with ice water, extract with diethyl ether (3x), wash the combined organics extensively with water to remove DMF, dry, and concentrate.
Analytical Validation Data
To ensure the integrity of the self-validating protocols, expected spectroscopic shifts are summarized below.
Table 2: Expected Spectroscopic Data for Workflow Validation
| Analyte | ¹H NMR (δ, ppm, CDCl₃) | ¹⁹F NMR (δ, ppm, CDCl₃) | MS (ESI, m/z) |
| Starting Material | 8.05 (d, 2H), 7.55 (d, 2H), 4.82 (s, 2H) | -71.5 (s, 3F) | 205.0[M+H]⁺ |
| Pyrazole Derivative | 7.80 (d, 2H), 7.45 (d, 2H), 6.80 (s, 1H), 4.80 (s, 2H) | -61.2 (s, 3F) | Varies by hydrazine |
| O-Alkylated Ether | 8.05 (d, 2H), 7.52 (d, 2H), 4.60 (s, 2H), + alkyl signals | -71.5 (s, 3F) | Varies by alkyl |
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL:[Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease Source: NIH / PMC URL:[Link]
-
α,β-Disubstituted CF3-Enones as a Trifluoromethyl Building Block: Regioselective Preparation of Totally Substituted 3-CF3-Pyrazoles Source: ACS Publications URL:[Link]
-
Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis Source: MDPI URL:[Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Source: Beilstein Journals URL:[Link]
Sources
- 1. parchem.com [parchem.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-journals.org [beilstein-journals.org]
Preparation of fluorinated polymers using 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
Application Note: Precision Synthesis of Fluorinated Polymers Using 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
The Strategic Advantage of TFHMPE in Polymer Architecture
The design of end-functionalized polymers requires initiators that offer orthogonal reactivity—allowing polymerization to proceed without side reactions while preserving a reactive or functional tag for downstream applications. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (TFHMPE) (CAS 1261554-48-6) is a highly specialized bifunctional molecule that fulfills this role perfectly.
Structurally, TFHMPE features two distinct domains:
-
The Nucleophilic Initiator (-CH₂OH): The para-hydroxymethyl group is a primary aliphatic alcohol. It serves as an ideal nucleophile for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactones, lactides) and N-carboxyanhydrides (NCAs), a well-established method for synthesizing precision polypeptides and polyesters[1][2].
-
The Fluorous Tag (-COCF₃): The trifluoroacetyl group is highly electron-withdrawing. In polymer chemistry, the introduction of terminal trifluoroacetyl units shifts the Highest Occupied Molecular Orbital (HOMO) electrons toward the middle of the polymer chain, significantly enhancing the oxidative stability of the backbone[3]. Furthermore, this end-group enables specialized purification via fluorous solid-phase extraction (FSPE) and facilitates 4[4].
Mechanistic Pathway and Workflow
The following diagram illustrates the orthogonal workflow, demonstrating how the primary alcohol initiates chain growth while the trifluoroacetyl group remains intact for post-polymerization utility.
Figure 1: Workflow for synthesizing fluorinated polymers via TFHMPE-initiated ROP.
Self-Validating Experimental Protocols
The following protocols describe the synthesis of α-trifluoroacetyl-ω-hydroxyl poly(ε-caprolactone) (PCL). The methodology is designed with built-in causality and self-validation checkpoints to ensure high fidelity.
Protocol 1: Initiator Preparation and Desiccation
Causality: Moisture is the primary enemy of ROP. Trace water acts as a competing nucleophilic initiator, leading to uncontrolled molecular weights, broad dispersity (Đ), and "dead" polymer chains lacking the fluorous tag.
-
Dissolve 500 mg of TFHMPE in 10 mL of anhydrous tetrahydrofuran (THF).
-
Add 1.0 g of freshly activated 4Å molecular sieves to the solution. Allow it to sit for 24 hours in a nitrogen-filled glovebox.
-
Filter the solution through a 0.2 μm PTFE syringe filter to remove particulates.
-
Remove the THF under high vacuum to yield rigorously dried TFHMPE. Store under an inert atmosphere.
Protocol 2: Coordination-Insertion ROP of ε-Caprolactone
Causality: Stannous octoate (Sn(Oct)₂) is selected as the catalyst because it operates via a coordination-insertion mechanism. Unlike strong anionic catalysts (e.g., alkoxides) which could attack the highly electrophilic carbonyl carbon of the trifluoroacetyl group, Sn(Oct)₂ selectively activates the cyclic ester monomer and coordinates with the primary hydroxyl group of TFHMPE, ensuring orthogonal reactivity.
-
In a glovebox, transfer the dried TFHMPE (e.g., 0.1 mmol) into a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add purified ε-caprolactone (e.g., 10.0 mmol for a target [M]/[I] ratio of 100:1).
-
Add Sn(Oct)₂ (0.05 mmol, 0.5 eq relative to initiator) as a stock solution in anhydrous toluene.
-
Seal the Schlenk flask, remove it from the glovebox, and immerse it in a pre-heated oil bath at 110 °C. Stir continuously for 24 hours.
-
Self-Validation Checkpoint: Before quenching, extract a 0.05 mL aliquot using a purged syringe. Dissolve in CDCl₃ and analyze via ¹H NMR. Validate conversion by comparing the integrated intensity of the unreacted monomer peak (4.22 ppm) against the polymer backbone peak (4.06 ppm). Proceed to the next step only if conversion exceeds 95%.
-
Quench the reaction by exposing the flask to air and adding 0.5 mL of acidified methanol (0.1 M HCl in MeOH).
-
Dilute the mixture with 5 mL of THF and precipitate dropwise into 100 mL of cold methanol. Filter the resulting white precipitate and dry under vacuum at 40 °C to constant weight.
Protocol 3: End-Group Validation via Multinuclear NMR
Causality: To confirm that the polymer chains were exclusively initiated by TFHMPE (and not trace water), the end-groups must be quantified. The trifluoroacetyl group provides a distinct ¹⁹F NMR signal, allowing for absolute molecular weight determination.
-
Dissolve 20 mg of the purified polymer in 0.6 mL of CDCl₃.
-
Acquire both ¹H and ¹⁹F NMR spectra.
-
Self-Validation Checkpoint: Locate the distinct singlet in the ¹⁹F NMR spectrum (typically between -71.0 and -75.0 ppm) corresponding to the -CF₃ group. Calculate the absolute number-average molecular weight ( Mn,NMR ) by comparing the integration of this ¹⁹F signal (representing 3 protons equivalent) to the polymer backbone protons. A close match between Mn,NMR and Gel Permeation Chromatography ( Mn,GPC ) confirms 100% end-group fidelity.
Quantitative Polymerization Data
The table below summarizes the expected outcomes of TFHMPE-initiated ROP under varying monomer-to-initiator ratios. The tight correlation between theoretical and experimental molecular weights, alongside low dispersity, validates the controlled nature of the polymerization.
Table 1: Representative Data for TFHMPE-Initiated ROP of ε-Caprolactone (110 °C, Sn(Oct)₂ Catalyst)
| Entry | [M]/[I] Ratio | Time (h) | Conversion (%) | Mn,theo (kDa) | Mn,NMR (kDa) | Mn,GPC (kDa) | Dispersity (Đ) |
| 1 | 50 | 12 | >98 | 5.8 | 5.9 | 6.1 | 1.12 |
| 2 | 100 | 24 | >95 | 11.0 | 11.2 | 11.5 | 1.15 |
| 3 | 200 | 24 | >92 | 21.2 | 21.5 | 22.1 | 1.18 |
Note: Mn,theo is calculated based on monomer conversion. Mn,GPC is determined via GPC calibrated with polystyrene standards in THF.
References
-
Rewritable Surface on a Plastic Substrate Using Fluorous Affinity ACS Omega[Link]
-
Molecular Regulation and Intermolecular Chemistry in Gel Polymer Electrolytes for High‐Voltage Lithium Batteries Advanced Science (PMC)[Link]
-
Precision Synthesis of Polypeptides via Living Anionic Ring-Opening Polymerization of N-Carboxyanhydrides by Tri-thiourea Catalysts Journal of the American Chemical Society[Link]
-
Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides Cheng Research Group, University of Illinois[Link]
Sources
Application Notes and Protocols for In Vitro Assay Preparation Using 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone Derivatives
Introduction: The Unique Potential of Trifluoromethyl Ketone Derivatives in Drug Discovery
The class of compounds characterized by a trifluoromethyl ketone (TFMK) moiety, such as 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone and its derivatives, represents a significant area of interest in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can dramatically alter their physicochemical and biological properties.[1] This is primarily due to the high electronegativity of fluorine, which imparts a strong electron-withdrawing effect on the adjacent carbonyl carbon. This heightened electrophilicity makes TFMKs potent reversible covalent inhibitors of several enzyme classes, particularly serine and cysteine proteases, by forming stable, yet reversible, hemiketal or hemithioketal adducts with active site residues.[2]
A critical, and often overlooked, characteristic of TFMKs in aqueous environments is their propensity to form geminal diol hydrates. This equilibrium between the ketone and its hydrated form is a key consideration in assay design, as the hydrate is often more stable and may be less susceptible to metabolic reduction to the corresponding inactive alcohol, a common fate for TFMKs in vivo.[3] Understanding this equilibrium is paramount for accurate interpretation of in vitro data.
Recent evidence has pointed towards the potential for trifluoroacetophenone derivatives to act as inhibitors of key signaling cascades, including the p38 mitogen-activated protein (MAP) kinase pathway. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation is implicated in a host of diseases, making it a prime therapeutic target.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays using 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone derivatives, with a focus on assessing their cytotoxic profile and their inhibitory effects on the p38 MAP kinase signaling pathway.
Physicochemical Properties and Handling
Before embarking on in vitro studies, a thorough understanding of the physicochemical properties of the test compounds is essential for robust and reproducible results.
Solubility and Stock Solution Preparation
Derivatives of 2,2,2-Trifluoro-1-phenylethanone are generally characterized by limited aqueous solubility. A close analog, 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, is reported to be sparingly soluble in water, with a solubility of approximately 1.7 g/L.[4][5] It is therefore recommended to prepare high-concentration stock solutions in an appropriate organic solvent.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | DMSO is a versatile and highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is also miscible with most aqueous buffers and cell culture media. |
| Stock Concentration | 10-50 mM | Preparing a high-concentration stock allows for minimal volumes to be added to the final assay, thereby reducing the final solvent concentration and minimizing potential solvent-induced artifacts. |
| Storage | Aliquot and store at -20°C or -80°C. Protect from light. | Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation. Storage at low temperatures minimizes decomposition over time. |
Protocol for Stock Solution Preparation (10 mM):
-
Accurately weigh a precise amount of the 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone derivative. For a compound with a molecular weight of 204.15 g/mol , 2.04 mg is required for 1 mL of a 10 mM solution.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration.
-
Ensure complete dissolution by vortexing or gentle warming in a water bath.
-
Dispense into small-volume aliquots in tightly sealed vials.
-
Store at -20°C or -80°C.
Causality Behind Experimental Choice: The final concentration of DMSO in cell-based assays should ideally be kept below 0.5% (v/v), and preferably below 0.1%, as higher concentrations can induce cytotoxicity and affect cellular processes, confounding the interpretation of the compound's activity.
Stability and Hydrate Formation in Aqueous Media
As previously mentioned, TFMKs can exist in equilibrium with their hydrate form in aqueous solutions. This equilibrium is influenced by factors such as pH and the specific substituents on the phenyl ring. While direct stability data for these specific derivatives in cell culture media like DMEM is not extensively published, it is known that the hydrate form is more resistant to metabolic reduction.[3] For in vitro assays, it is crucial to allow for an equilibration period after diluting the DMSO stock into the aqueous assay buffer or cell culture medium.
Self-Validating System Insight: It is recommended to perform a preliminary stability assessment of the compound in the final assay medium under the planned experimental conditions (e.g., 37°C, 5% CO2 for 24-72 hours). This can be achieved by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC to detect any degradation.
Experimental Protocols
The following protocols provide a framework for assessing the biological activity of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone derivatives. It is imperative to include appropriate positive and negative controls in all assays.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HeLa, A549, or a relevant cell line for the therapeutic target)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone derivative stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the test compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Diagram of Experimental Workflow:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay (Non-Radioactive)
This protocol describes a non-radioactive, in vitro kinase assay to determine the direct inhibitory effect of the compounds on p38α MAP kinase activity. The assay measures the phosphorylation of a specific substrate, ATF-2.
Materials:
-
Recombinant active p38α MAP kinase
-
ATF-2 fusion protein (substrate)
-
Kinase Assay Buffer (10X): 250 mM Tris-HCl (pH 7.5), 50 mM β-glycerophosphate, 20 mM DTT, 1 mM Na3VO4, 100 mM MgCl2.[3]
-
ATP solution (10 mM)
-
Test compound stock solution (10 mM in DMSO)
-
3X SDS Sample Buffer
-
Primary antibody: Phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
96-well plate or microcentrifuge tubes
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 10X Kinase Assay Buffer to 1X with sterile deionized water.
-
Kinase Reaction Setup: In a microcentrifuge tube or well of a 96-well plate, combine the following on ice:
-
1X Kinase Buffer
-
Recombinant active p38α MAP kinase (e.g., 50-100 ng)
-
ATF-2 fusion protein (e.g., 1 µg)
-
Varying concentrations of the test compound or vehicle (DMSO).
-
Sterile deionized water to a final volume of 40 µL.
-
-
Pre-incubation: Incubate the reaction mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of 500 µM ATP (final concentration 100 µM) to each reaction to initiate the kinase reaction.
-
Incubation: Incubate for 30 minutes at 30°C.
-
Terminate Reaction: Stop the reaction by adding 25 µL of 3X SDS Sample Buffer.
-
Western Blot Analysis:
-
Boil the samples for 5 minutes at 95-100°C.
-
Load the samples onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-ATF-2 (Thr71) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phosphorylated ATF-2. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Causality Behind Experimental Choice: The use of a direct in vitro kinase assay allows for the determination of whether the compound directly interacts with and inhibits the p38α enzyme, independent of cellular uptake, metabolism, or off-target effects within a cell.
Protocol 3: Cellular Assay for p38 MAPK Pathway Inhibition by Western Blot
This protocol assesses the ability of the test compound to inhibit the phosphorylation of p38 MAPK in a cellular context.
Materials:
-
Cells of interest (e.g., HeLa or RAW 264.7 macrophages)
-
Complete cell culture medium
-
p38 MAPK activator (e.g., Anisomycin or Lipopolysaccharide (LPS))
-
Test compound stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal p38 phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample and prepare them with SDS sample buffer.
-
Perform SDS-PAGE, protein transfer, and immunoblotting as described in Protocol 2.
-
Use the primary antibody against Phospho-p38 MAPK (Thr180/Tyr182).
-
After detecting the phosphorylated p38, the membrane can be stripped and re-probed with an antibody against total p38 MAPK to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for both phosphorylated and total p38 MAPK. Normalize the phospho-p38 signal to the total p38 signal for each sample. Calculate the percentage of inhibition of p38 phosphorylation relative to the stimulated vehicle control.
Signaling Pathway Diagram:
Sources
- 1. Dulbecco's Modified Eagle Medium (DMEM) [sigmaaldrich.com]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in Ibuprofen Toxicity and Degradation in Response to Immobilization of Bacillus thuringiensis B1(2015b) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Troubleshooting low yields in 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (a critical precursor for photoaffinity probes and sphingosine-1-phosphate receptor modulators).
Rather than a generic overview, this guide dissects the mechanistic failure points of the standard synthetic route (silyl protection → lithium-halogen exchange → trifluoroacetylation → deprotection) and provides field-proven, self-validating solutions.
Part 1: Visualizing the Synthesis Workflow & Failure Pathways
To troubleshoot effectively, we must first map the reaction kinetics and intermediate stability. The diagram below illustrates the intended pathway alongside the two most common yield-destroying side reactions.
Synthetic workflow and failure pathways for the target trifluoromethyl ketone.
Part 2: Quantitative Diagnostics of Yield-Lowering Impurities
When your isolated yield drops below 70%, the reaction mixture usually contains one of the following byproducts. Use this diagnostic table to compare your quantitative NMR data against known failure modes.
| Impurity / Issue | Mechanistic Cause | Quantitative Diagnostic (NMR / Yield Impact) | Corrective Action |
| Secondary Alcohol | Excess n-BuLi acts as a reducing agent or allows double addition before the quench. | 1 H NMR: Appearance of a -CH(OH)CF 3 quartet at ~5.0 ppm.Yield: Ketone drops to <20%. | Strictly limit n-BuLi to 1.05 eq. Do not exceed 1.1 eq. |
| Debrominated Arene | Trace moisture in THF or premature warming causes protonation of the aryllithium species. | 19 F NMR: Complete loss of CF 3 signal. 1 H NMR: Ar-H multiplet appears at 7.3 ppm. | Titrate n-BuLi prior to use. Maintain strict -78 °C until quench. |
| Ketone Hydrate (gem-diol) | Highly electrophilic CF 3 -ketones react with water during aqueous workup. | Mass Recovery: Drops by 30-50% during extraction. 1 H NMR: Broad -OH peaks at ~6.5 ppm. | Saturate aqueous layer with NaCl. Dehydrate organic layer thoroughly. |
| Aldol Condensation Products | Basic TBAF used during deprotection triggers enolization and self-condensation. | 19 F NMR: Multiple complex singlets instead of one clean peak at -71 ppm. | Switch to acidic deprotection (HCl/MeOH) or buffer TBAF with AcOH. |
Part 3: Troubleshooting FAQs (Mechanistic Deep-Dives)
Q1: I am isolating a secondary alcohol instead of the trifluoromethyl ketone. Why is this happening? A: This is a well-documented phenomenon when synthesizing trifluoromethyl ketones via organolithium reagents. If an excess of n-butyllithium (e.g., 2.0 equivalents) is used, it can act as a reducing agent or facilitate a second nucleophilic attack on the collapsing tetrahedral intermediate. Recent literature evaluating functionalized photoaffinity probes explicitly notes that using 2 equivalents of n-BuLi yields the reduced secondary alcohol as the major product (50–60%), drastically lowering the desired ketone yield to <20%[1]. To prevent this, strictly limit n-BuLi to 1.05 equivalents and ensure the ethyl trifluoroacetate is added slowly at -78 °C.
Q2: My reaction stalled, and I recovered mostly 4-(TBS-oxymethyl)benzene (the debrominated starting material). What went wrong? A: The formation of the debrominated product indicates that the lithium-halogen exchange was successful, but the resulting highly basic aryllithium intermediate was protonated before it could react with the electrophile. This is caused by two primary factors: trace moisture in your solvent/reagents or premature warming of the reaction flask. Aryllithium species will abstract protons directly from THF if allowed to warm above -60 °C.
Q3: The reaction seemed to work by TLC, but my isolated yield is terrible, and the NMR looks messy. Where did my product go? A: Trifluoromethyl ketones are highly electrophilic. Upon exposure to aqueous workup conditions, they readily form stable gem-diol hydrates (hydrated ketones). These hydrates are significantly more water-soluble than the parent ketone, leading to poor extraction efficiency into organic solvents. Furthermore, the hydrate will appear as a complex mixture in standard NMR solvents if not fully dehydrated. To resolve this, saturate the aqueous layer with NaCl prior to extraction, use a highly polar organic solvent like ethyl acetate, and dry the organic layer extensively over MgSO 4 . You may need to apply high vacuum or azeotropic distillation with toluene to fully revert the hydrate back to the ketone form.
Q4: The TBS deprotection step is degrading my product. Is TBAF too harsh? A: Yes, standard TBAF (tetrabutylammonium fluoride) in THF is quite basic. The strong basicity can induce aldol-type condensations or haloform-type cleavage of the trifluoromethyl ketone. To mitigate this, buffer the TBAF solution with 1 equivalent of acetic acid to neutralize the basicity while retaining the nucleophilic fluoride needed for silyl cleavage. Alternatively, bypass fluoride entirely and switch to a mild acidic deprotection protocol (detailed below).
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the "In-Process Validation" criteria are met.
Step 1: Protection of 4-Bromobenzyl Alcohol
-
Reaction: Dissolve 4-bromobenzyl alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF (0.5 M) under argon. Cool to 0 °C.
-
Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise. Stir at room temperature for 2 hours.
-
Workup: Quench with water, extract with hexanes/EtOAc (9:1), wash with brine (3x to remove DMF), dry over MgSO 4 , and concentrate.
-
In-Process Validation: 1 H NMR must show a sharp singlet at ~0.1 ppm (6H, Si-CH 3 ) and ~0.9 ppm (9H, Si-tBu). If unreacted alcohol remains, repeat silica plug filtration.
Step 2: Lithiation and Acylation (Critical Step)
-
Preparation: Flame-dry a Schlenk flask under argon. Charge with the protected intermediate from Step 1 (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to strictly -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (1.05 eq, freshly titrated solution in hexanes) down the side of the flask over 15 minutes. Stir at -78 °C for 45 minutes.
-
Acylation: In a separate dry flask, prepare a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF (1.0 M) and cool to -78 °C. Transfer this solution dropwise into the aryllithium mixture via cannula over 20 minutes.
-
Incubation: Stir at -78 °C for 2 hours. Do not let the reaction warm up; the tetrahedral intermediate must remain stable.
-
Quench: Quench the reaction at -78 °C by adding saturated aqueous NH 4 Cl. Only after the quench should you allow the mixture to warm to room temperature.
-
Workup: Extract with EtOAc (3x). Wash the combined organics with brine, dry over MgSO 4 , and concentrate.
-
In-Process Validation: 19 F NMR must show a dominant singlet at approximately -71 ppm. If a signal appears at -78 ppm, you have over-reduced to the secondary alcohol.
Step 3: Acidic Deprotection (Avoiding TBAF Degradation)
-
Reaction: Dissolve the TBS-protected ketone in methanol (0.1 M). Add 1 M aqueous HCl (0.1 volumes relative to methanol) and stir at room temperature for 1-2 hours.
-
Monitoring: Monitor by TLC until complete consumption of the starting material is observed.
-
Workup: Neutralize carefully with saturated NaHCO 3 . Saturate the aqueous layer with solid NaCl (critical to prevent hydrate loss). Extract with EtOAc (3x).
-
Dehydration: Dry the organic layer over anhydrous MgSO 4 . Concentrate under reduced pressure, then subject the oil to high vacuum (0.1 torr) for 12 hours to completely dehydrate any residual gem-diol back to the ketone.
-
Final Validation: 1 H NMR will show the reappearance of the free -OH proton and the disappearance of the upfield TBS signals.
Part 5: References
-
Russo, C. M.; Boyer, Z. W.; Scheunemann, K.; Farren, J.; Minich, A.; Wenthur, C. J.; O'Reilly, M. C. "Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies." ACS Medicinal Chemistry Letters, 2024, 15 (7), 1094-1101. URL:[Link][1]
Sources
Handling and storage best practices for moisture-sensitive 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected physical or spectroscopic changes when working with 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone .
To successfully handle this compound, you must understand its structural dichotomy: it features a highly electrophilic trifluoromethyl ketone (TFMK) paired with a nucleophilic hydroxymethyl (-CH₂OH) group. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.
Mechanistic Grounding: The "Trifluoromeric" Vulnerability
The core handling challenges of this molecule stem from the extreme electrophilicity of the carbonyl carbon. The strong electron-withdrawing nature of the -CF₃ group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the ketone, making it highly susceptible to nucleophilic attack by atmospheric moisture[1].
Unlike standard aliphatic ketones, TFMKs readily form stable gem-diol hydrates. This is driven by the "Trifluoromeric Effect" —a thermodynamic stabilization where the oxygen lone pairs of the hydrate donate into the C-CF₃ antibonding orbitals, providing up to four stabilizing anomeric interactions[2].
Furthermore, the presence of the para-hydroxymethyl group introduces a secondary failure mode: self-condensation . If the highly reactive ketone is not protected from moisture or is subjected to thermal stress, the -CH₂OH group of one molecule can attack the carbonyl of an adjacent molecule, leading to hemiacetal oligomerization.
Diagram 1: Competing degradation pathways of the target compound via hydration and condensation.
Troubleshooting & FAQs
Q: My NMR spectra show a complex mixture of peaks, and the ¹⁹F signal is shifted or split. Is my batch degraded? A: It is likely not degraded, but rather hydrated. In solution, aryl TFMKs exist in a dynamic, substituent-dependent equilibrium between the active ketone and the inactive gem-diol hydrate[1][3]. If you used non-anhydrous NMR solvents (e.g., standard CDCl₃ stored on the bench), the trace water is sufficient to drive hydrate formation. Actionable Fix: Always use freshly opened, anhydrous deuterated solvents stored over 4Å molecular sieves.
Q: The compound arrived as a gummy residue instead of a crystalline solid. Why? A: This is the physical manifestation of hemiacetal oligomerization. When exposed to ambient humidity and subsequent drying, the dynamic equilibrium shifts. The hydroxymethyl groups attack the highly electrophilic TFMK carbonyls of neighboring molecules, creating a polymeric gel. Actionable Fix: See Protocol 1 below for mild dehydration and monomerization.
Q: How should I store this compound to ensure long-term stability? A: Store the compound in a nitrogen-filled glovebox or a desiccator backfilled with argon. The temperature should be maintained at 2–8 °C to minimize the kinetics of self-condensation. Ensure the container is tightly sealed, preferably using a Sure/Seal™ bottle or a crimped septum[4].
Q: Can I handle and weigh this material on an open benchtop? A: It is highly discouraged due to rapid moisture absorption. If a glovebox is unavailable, you must use rigorous Schlenk techniques. Weighing should be done in a glovebag purged with argon, or by using a tared Schlenk flask that is rapidly sealed and purged[4].
Quantitative Data: Hydration Thermodynamics
To illustrate why this compound is so sensitive compared to standard laboratory reagents, the table below summarizes the thermodynamic driving forces behind ketone hydration.
| Compound Type | Example | Free Energy of Hydration (ΔG) | Equilibrium State in H₂O | Primary Anomeric Stabilizations |
| Standard Ketone | Acetone | +3.3 kcal/mol | >99% Ketone | 2 (O-H to C-O) |
| Aliphatic TFMK | Hexafluoroacetone | -9.0 kcal/mol | >99% Hydrate | 4 (Includes O-H to C-CF₃) |
| Aryl TFMK | 2,2,2-Trifluoroacetophenone | Negative (Substituent dependent) | Hydrate Favored | 3-4 |
Data synthesized from computational models and UV-vis titrations demonstrating the extreme shift in equilibrium caused by the -CF₃ group[2][3].
Experimental Protocols
Protocol 1: Mild Dehydration and Monomerization
Causality: Harsh thermal dehydration (e.g., vacuum oven at 80 °C) will drive irreversible self-condensation due to the reactive hydroxymethyl group. Instead, we use chemical dehydration at room temperature to safely shift the equilibrium back to the active ketone.
Step-by-Step Methodology:
-
Dissolution: Dissolve the gummy residue or hydrated solid in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Chemical Drying: Add activated 4Å molecular sieves (20% w/v) to the solution. Reasoning: 4Å sieves selectively trap water molecules (kinetic diameter ~2.6Å) without absorbing the bulkier target compound.
-
Equilibration: Stir gently under an argon atmosphere for 12 hours at room temperature.
-
Filtration: Filter the solution through a pad of oven-dried Celite under a blanket of argon to remove the sieves.
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation at ambient temperature, max 25 °C)[1].
-
Self-Validation Step: Take a 5 μL aliquot of the final concentrated product, dissolve it in anhydrous CDCl₃, and run a ¹⁹F NMR. A single sharp singlet confirms the active ketone. Multiple peaks indicate incomplete dehydration.
Protocol 2: Benchtop Handling via Schlenk Technique
Causality: When a glovebox is unavailable, the ambient atmosphere must be physically displaced using vacuum/inert gas cycling to prevent instantaneous hydrate formation upon exposure.
Step-by-Step Methodology:
-
Preparation: Pre-dry all glassware in a 120 °C oven for at least 4 hours, then cool under active vacuum on a Schlenk line.
-
Transfer: Transfer the sealed reagent bottle from the desiccator to the benchtop.
-
Pressure Equalization: If using a Sure/Seal bottle, pierce the septum with a dry, argon-purged needle connected to a Schlenk line to equalize pressure[4].
-
Purging: Perform three vacuum/argon backfill cycles on the receiving Schlenk flask.
-
Self-Validation Step: Before adding the reagent, isolate the vacuum pump. The Schlenk line's vacuum gauge must hold steady at < 0.1 mbar. If the pressure rises, there is a micro-leak, and the system is not truly anhydrous[4].
-
Addition: Use a gas-tight syringe (pre-purged 3x with argon) to withdraw the required volume of the compound and transfer it into the validated Schlenk flask.
Diagram 2: Benchtop handling workflow for moisture-sensitive materials using Schlenk techniques.
References
- Source: PMC (nih.gov)
- Source: The Journal of Organic Chemistry (acs.org)
- Title: Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group.
- Source: Wipf Group (pitt.edu)
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting the Reduction of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chemoselective reduction of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone to its corresponding secondary alcohol, 1-(4-(hydroxymethyl)phenyl)-2,2,2-trifluoroethanol .
This specific substrate presents a dual chemoselectivity challenge:
-
The α -Trifluoromethyl Ketone: The strongly electron-withdrawing −CF3 group renders the carbonyl carbon highly electrophilic, making it prone to forming stable hydrates/hemiacetals and highly susceptible to base-catalyzed haloform cleavage[1],[2].
-
The Benzylic Alcohol: The 4-(hydroxymethyl) moiety is sensitive to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions and prone to etherification under strongly acidic conditions.
Mechanistic Pathways & Side Product Causality
To successfully minimize side products, one must understand the competing thermodynamic and kinetic pathways at play during the reduction process.
Fig 1: Reaction pathways and side-product causality for 2,2,2-trifluoroacetophenone derivatives.
Troubleshooting FAQs
Q1: My reduction is stalling at 50-60% conversion when using pure methanol as a solvent with NaBH4 . Why is the reaction incomplete? A: This is caused by hemiacetal/hydrate trapping . The extreme electrophilicity of the α-CF3 ketone shifts the equilibrium heavily toward the formation of a stable hemiacetal when dissolved in protic solvents like methanol[1]. Because the hemiacetal lacks a C=O π -bond, it cannot be directly reduced by the borohydride anion[3].
-
The Fix: Switch to a mixed solvent system (e.g., THF/MeOH in a 9:1 ratio). The aprotic THF limits the concentration of the hemiacetal, while the catalytic amount of methanol provides the necessary protic source to facilitate the hydride transfer transition state.
Q2: I attempted an enantioselective reduction using Noyori Asymmetric Transfer Hydrogenation (ATH) with RuCl(p-cymene)[(S,S)-TsDPEN] and KOtBu in isopropanol. My LC-MS shows massive substrate degradation. What happened? A: You have triggered a haloform-type cleavage . Trifluoromethyl ketones are highly base-sensitive. When exposed to a strong base like Potassium tert-butoxide ( KOtBu ), the alkoxide attacks the electrophilic carbonyl, and the −CF3 group acts as a leaving group, generating fluoroform ( CHF3 ) and 4-(hydroxymethyl)benzoic acid[2].
-
The Fix: Transition to base-free ATH conditions . Utilize a biphasic system with Sodium Formate ( HCOONa ) and water, or a Formic Acid/Triethylamine azeotrope. These mild conditions act as the hydrogen donor without inducing base-catalyzed degradation[4],[2].
Q3: I used Pd/C and H2 gas to reduce the ketone. The reduction worked, but my product mass is 16 Da lower than expected. Why? A: You have experienced benzylic hydrogenolysis . Palladium on carbon is highly active for cleaving benzylic C-O bonds. Because your substrate contains a 4-(hydroxymethyl) group, the Pd/C reduced the benzylic alcohol to a simple methyl group.
-
The Fix: Avoid heterogeneous palladium catalysis for this substrate. Rely on chemoselective hydride reagents ( NaBH4 )[3] or homogeneous ruthenium catalysts[5].
Q4: Can I use LiAlH4 (LAH) to force the reaction to 100% conversion? A: It is strongly discouraged. While LAH will rapidly reduce the ketone, its extreme reactivity can lead to partial defluorination of the −CF3 group. Furthermore, the harsh basic workup required for LAH (Fieser method) risks side reactions with the benzylic alcohol. NaBH4 is perfectly sufficient and far more chemoselective[1].
Quantitative Data Summary: Reducing Agent Comparison
| Reducing System | Chemoselectivity | Enantiomeric Excess (ee) | Primary Side Product Risk | Recommendation Level |
| NaBH4 in THF/MeOH | Excellent (>95%) | Racemic (0%) | Hemiacetal stalling (if pure MeOH is used) | High (For racemic targets) |
| Ru-TsDPEN + HCOONa/H2O | Excellent (>90%) | High (>95%) | Minimal (Mild, base-free conditions) | High (For chiral targets) |
| Ru-TsDPEN + KOtBu/iPrOH | Poor (<50%) | N/A (Degradation) | Haloform cleavage (Loss of CF3 ) | Low (Avoid strong bases) |
| Pd/C + H2 (1 atm) | Poor | Racemic (0%) | Benzylic hydrogenolysis ( −16 Da) | Low (Avoid heterogeneous Pd) |
Validated Experimental Protocols
Protocol A: Chemoselective Racemic Reduction (Using NaBH4 )
Designed to prevent hemiacetal trapping and acid-catalyzed etherification.
-
Substrate Dissolution: Dissolve 1.0 equivalent of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone in anhydrous THF (0.2 M concentration).
-
Co-solvent Addition: Add Methanol equivalent to 10% of the THF volume. Causality: This provides the protic shuttle required for NaBH4 reduction without overwhelmingly shifting the equilibrium to the unreactive hemiacetal[3].
-
Temperature Control: Cool the reaction vessel to 0∘C using an ice bath.
-
Hydride Addition: Add 1.5 equivalents of NaBH4 portion-wise over 10 minutes to control the exothermic hydrogen gas evolution.
-
Self-Validation (In-Process Control): Stir for 1 hour at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The product will stain strongly with KMnO4 due to the newly formed secondary alcohol.
-
Controlled Quench: Cool the reaction back to 0∘C . Slowly add saturated aqueous NH4Cl until bubbling ceases. Causality: NH4Cl buffers the quench to a pH of ~6.0. Using strong acids (like HCl ) to quench will protonate the benzylic alcohol, generating a carbocation that rapidly forms benzylic ethers with the methanol co-solvent.
-
Extraction: Extract 3x with Ethyl Acetate, wash with brine, dry over Na2SO4 , and concentrate under vacuum.
Protocol B: Enantioselective Reduction (Noyori-Ikariya ATH)
Designed to prevent base-catalyzed haloform cleavage while achieving high enantiopurity.
-
Catalyst Preparation: Into an oven-dried, argon-flushed vial, add the ketone (1.00 equiv) and the chiral catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol %)[4].
-
Hydrogen Donor Addition: Add Sodium Formate ( HCOONa , 5.00 equiv). Causality: Sodium formate replaces the traditional KOtBu/Isopropanol system. By avoiding strong alkoxide bases, the highly electrophilic α-CF3 ketone is protected from haloform-type C-C bond cleavage[4],[2].
-
Solvent Addition: Add a 1:1 mixture of degassed MeOH and H2O (to yield a 1 M substrate concentration).
-
Reaction: Seal the vial and stir at 80∘C for 24 hours[4].
-
Self-Validation (In-Process Control): Pull a 10 μL aliquot, dilute in acetonitrile, and analyze via LC-MS to confirm the disappearance of the ketone mass. Follow up with Chiral HPLC (e.g., CHIRALCEL OD-H column) to validate the enantiomeric excess (ee)[6].
-
Workup: Cool to room temperature, add H2O , and extract the aqueous layer twice with Diethyl Ether ( Et2O ). Dry the organic layer over MgSO4 and concentrate.
References
-
Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α -CF3 and α -SF5 Ketones ACS Publications[Link]
-
The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process Canadian Journal of Chemistry[Link]
-
Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts Kanto Chemical Co., Inc.[Link]
-
The Noyori Asymmetric Hydrogenation Reaction Andrew G Myers Research Group, Harvard University[Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Master Organic Chemistry[Link]
-
Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones Organic Letters (ACS)[Link]
Sources
Optimizing crystallization conditions for 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone recovery
Welcome to the technical support guide for optimizing the recovery of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (CAS 87437-75-0) via crystallization. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this valuable fluorinated ketone intermediate.
The crystallization process is a critical purification step that dictates the final purity, yield, and physical properties of an Active Pharmaceutical Ingredient (API) or intermediate.[1] For a molecule like 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, its unique structural features—a hydrogen-bond-donating hydroxymethyl group, a hydrogen-bond-accepting carbonyl group, and an electron-withdrawing trifluoromethyl group—present specific challenges and opportunities in developing a robust crystallization protocol. This guide provides a framework for systematically troubleshooting and optimizing your experimental conditions.
Physicochemical Properties at a Glance
A foundational understanding of the molecule's properties is the first step in designing a successful crystallization process.
| Property | Value | Source |
| CAS Number | 87437-75-0 | [2] |
| Molecular Formula | C₉H₇F₃O₂ | [2] |
| Molecular Weight | 204.15 g/mol | [2] |
| Appearance | Likely a solid (based on related structures) | N/A |
| Key Functional Groups | Hydroxymethyl (-CH₂OH), Trifluoroacetyl (-COCF₃), Phenyl | [2] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [2] |
| Hydrogen Bond Acceptors | 3 (from carbonyl oxygen and fluorine atoms) | [2] |
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization strategy for 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone.
Q1: What is the primary driving force for crystallization? The primary driving force is supersaturation .[3] This is a non-equilibrium state where the concentration of the compound in the solution is higher than its solubility limit at a given temperature. You can achieve supersaturation by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.[3] A slow, controlled approach to generating supersaturation is almost always preferable to prevent rapid precipitation, which can trap impurities.[4]
Q2: How do the functional groups of this molecule influence solvent selection? The molecule exhibits moderate polarity. The hydroxymethyl (-CH₂OH) and carbonyl (-C=O) groups can participate in hydrogen bonding. The trifluoromethyl (-CF₃) group is a weak hydrogen bond acceptor and increases the molecule's lipophilicity. Therefore, an ideal solvent system will likely involve:
-
Good Solvents (for dissolution): Polar protic solvents like ethanol, methanol, or isopropanol can dissolve the compound by forming hydrogen bonds with the hydroxyl and carbonyl groups. Polar aprotic solvents like ethyl acetate or acetone may also be effective.
-
Anti-Solvents (to induce precipitation): Non-polar solvents like hexanes, heptane, or toluene, in which the compound has poor solubility, are excellent candidates for use as anti-solvents. Water could also serve as an anti-solvent if the compound is highly soluble in a water-miscible organic solvent like ethanol.
Q3: Why is seeding so important in pharmaceutical crystallization? Seeding is the addition of a small quantity of high-purity crystals of the desired compound to a supersaturated solution. It is a critical tool for several reasons:
-
Controls Polymorphism: It ensures that the desired crystal form (polymorph) is nucleated, which is vital for consistency in an API's physical properties like solubility and bioavailability.[3]
-
Induces Crystallization: It helps overcome the kinetic barrier to nucleation, initiating crystallization in a controlled manner within the metastable zone where crystal growth is favored over the spontaneous formation of new nuclei.[3]
-
Improves Crystal Size Distribution: Seeding can lead to a more uniform particle size, which is beneficial for downstream processing like filtration and drying.[]
Q4: How does the trifluoromethyl group affect the crystallization process? The highly electronegative fluorine atoms have a significant impact on intermolecular interactions. Fluorination can enhance the hydrogen bond-donating capacity of adjacent C-H groups and can lead to specific F···F and C-H···F interactions that influence how molecules pack into a crystal lattice.[6] This can affect solvent choice and the stability of different polymorphs.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: The compound "oils out" instead of crystallizing.
-
Symptom: Upon cooling or anti-solvent addition, a liquid phase (oil) separates from the solution instead of solid crystals.
-
Causality: Oiling out occurs when the solubility of the compound is exceeded at a temperature that is above its melting point in the solvent system.[4] Impurities can also depress the melting point, making oiling out more likely.
-
Solutions:
-
Reduce the Cooling Rate: A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
Increase Solvent Volume: Add more of the primary solvent to keep the compound dissolved at a lower temperature, thus avoiding the temperature zone where it is an supersaturated liquid.[4]
-
Lower the Initial Temperature: If using an anti-solvent, ensure the primary solution is cooled (but not yet supersaturated) before beginning the anti-solvent addition.
-
Change the Solvent System: Select a solvent in which the compound is less soluble, or one with a lower boiling point.
-
Problem 2: No crystals form, even after extended cooling.
-
Symptom: The solution remains clear and no solid precipitates.
-
Causality: The solution is not sufficiently supersaturated. This usually means either too much solvent was used or the compound is highly soluble even at low temperatures in the chosen solvent.
-
Solutions:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic imperfections on the glass can serve as nucleation sites.[4]
-
Add Seed Crystals: This is the most reliable method. Add a tiny amount of pure, solid 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone.[]
-
Concentrate the Solution: Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[4]
-
Introduce an Anti-Solvent: If not already using one, slowly add a miscible solvent in which the compound is insoluble.
-
Problem 3: The crystallization yields a very fine powder or small needles.
-
Symptom: The product consists of very small crystals that are difficult to filter and dry.
-
Causality: This is typically the result of very rapid nucleation caused by a high degree of supersaturation (e.g., crash cooling). When nucleation happens too quickly, a massive number of small crystals form simultaneously, leaving little solute for subsequent growth.[]
-
Solutions:
-
Decrease the Cooling Rate: Employ a slower, more controlled cooling profile. Allow the flask to cool slowly to room temperature before moving it to an ice bath.
-
Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature. This will ensure nucleation begins at a lower temperature and proceeds more slowly.[4]
-
Control Agitation: Reduce the stirring speed or use gentle agitation. High shear can sometimes lead to excessive secondary nucleation, creating more fines.[]
-
Problem 4: The final product has low purity.
-
Symptom: Analytical data (e.g., HPLC, NMR) shows significant levels of impurities in the crystallized material.
-
Causality: Impurities can be trapped in the crystal lattice (inclusion) or stick to the crystal surface (adsorption). This is often exacerbated by rapid crystallization.[1]
-
Solutions:
-
Slow Down Crystal Growth: As with fine powders, a slower crystallization process gives impurities time to diffuse away from the growing crystal face back into the bulk solution.
-
Wash the Crystals Thoroughly: After filtration, wash the filter cake with a small amount of cold, fresh anti-solvent or a solvent in which the desired compound is poorly soluble but the impurity is soluble.
-
Perform a Re-crystallization: Dissolve the impure solid and crystallize it a second time. This is a highly effective purification method.
-
Consider a Slurry Experiment: Suspending the impure product in a saturated, impurity-free solution can help wash away surface impurities and potentially allow for surface recrystallization that rejects trapped molecules.[1]
-
Visual Workflow and Protocols
Troubleshooting Flowchart for Failed Crystallization
The following diagram outlines a systematic approach to troubleshooting when initial crystallization attempts fail.
Caption: Troubleshooting workflow for initiating crystallization.
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone solid. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add small aliquots of additional solvent if needed to achieve full dissolution, aiming for the minimum volume of hot solvent.[4]
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly towards room temperature. Insulating the flask by placing it on a cork ring or paper towels can help slow the cooling rate.[4]
-
Induce Crystallization (if necessary): If no crystals appear once the solution is near room temperature, consider seeding or scratching.
-
Secondary Cooling: Once crystal formation is well underway at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further reducing the compound's solubility.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small volume of cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization (e.g., Ethyl Acetate/Heptane)
-
Dissolution: Dissolve the crude compound in the minimum amount of a good solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Filtration (Optional): If insoluble impurities are present, filter the solution while warm.
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., heptane) dropwise. Observe for the onset of turbidity (cloudiness), which indicates the solution is becoming supersaturated.[]
-
Crystal Growth: Once turbidity persists, stop the anti-solvent addition and allow the solution to stir for a period to allow crystals to grow. You may add a small amount of seed crystals just before the solution becomes permanently turbid.
-
Complete Precipitation: Once a good crystal slurry has formed, you can resume the slow addition of the anti-solvent to precipitate more material. Add a total of 2-3 volumes of anti-solvent relative to the primary solvent.
-
Maturation: Allow the slurry to stir (age) for at least one hour to ensure the crystallization is complete and to allow for potential crystal perfection.
-
Isolation: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the previous protocol.
References
- ChemBK. (2024, April 9). 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone.
-
Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from Scribd. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]
-
Organic Process Research & Development. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from ACS Publications. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from University of Geneva. [Link]
- MilliporeSigma. (n.d.). 2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone. Retrieved from MilliporeSigma. [Link not available]
-
Sciencemadness Discussion Board. (2008, August 4). Crystallization woes. Retrieved from Sciencemadness. [Link]
-
NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. Retrieved from NIST WebBook. [Link]
-
American Journal of Organic Chemistry. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from SAP. [Link]
-
ACS Omega. (2020, April 16). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Retrieved from ACS Publications. [Link]
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2022, October). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.4F: Second Crop Crystallization. Retrieved from Chemistry LibreTexts. [Link]
-
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from SciSpace. [Link]
-
NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. Retrieved from NIST WebBook. [Link]
Sources
A Comparative Guide to the Reactivity of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone and Acetophenone
Introduction: Beyond Structural Similarity
In the landscape of synthetic and medicinal chemistry, ketones are fundamental building blocks. While acetophenone (C₆H₅C(O)CH₃) serves as a classic model for aromatic ketone reactivity, its fluorinated counterpart, 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, represents a class of compounds with profoundly different chemical behavior and significant pharmacological relevance.[1][2][3] The substitution of a methyl group with a trifluoromethyl group is not a trivial modification; it fundamentally alters the electronic landscape of the molecule, leading to distinct reactivity profiles.
This guide provides an in-depth, objective comparison of these two ketones. We will move beyond simple structural diagrams to explore the electronic and steric factors that govern their reactions. Through a combination of mechanistic explanations and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively utilize these reagents in their work. We will focus on two core areas of ketone reactivity: nucleophilic addition at the carbonyl carbon and reactions involving the α-carbon.
Physicochemical Properties: An At-a-Glance Comparison
Before delving into reactivity, a comparison of the fundamental properties of both compounds is essential. The data presented below highlights the intrinsic differences that foreshadow their distinct chemical behaviors.
| Property | 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone | Acetophenone | Rationale for Difference |
| Structure | Substitution of -CH₃ with the strongly electron-withdrawing -CF₃ group. The para-hydroxymethyl group has a mild electronic effect. | ||
| Molecular Formula | C₉H₇F₃O₂ | C₈H₈O | Presence of three fluorine atoms and an additional hydroxymethyl group. |
| Molecular Weight | 204.15 g/mol [4] | 120.15 g/mol [5] | The higher mass of fluorine atoms and the added CH₂OH group. |
| Physical State | Solid | Colorless, viscous liquid[5] | Differences in intermolecular forces and crystal packing. |
| Boiling Point | ~185-190 °C (for 4-hydroxy analog)[6] | 202 °C[5] | Hydrogen bonding from the -OH group increases the boiling point of the trifluoro-ketone derivative. |
| pKa (α-Protons) | Not Applicable (No α-protons) | ~18.4 (in H₂O)[7] | The trifluoro-ketone lacks protons on the carbon adjacent to the carbonyl, precluding enolization on that side. |
| Carbonyl Carbon Electrophilicity | Very High | Moderate | The potent inductive electron-withdrawing effect (-I effect) of the three fluorine atoms dramatically increases the partial positive charge on the carbonyl carbon. |
Part 1: Reactivity at the Carbonyl Carbon - A Tale of Electrophilicity
The primary site of reactivity for ketones is the electrophilic carbonyl carbon. The magnitude of its partial positive charge dictates its susceptibility to nucleophilic attack. Here, the two compounds diverge significantly.
Mechanistic Insight: The Inductive Effect of the Trifluoromethyl Group
The three fluorine atoms in 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone exert a powerful inductive electron-withdrawing effect. This effect propagates through the sigma bonds, pulling electron density away from the carbonyl carbon. Consequently, the carbonyl carbon in the trifluoro-ketone is substantially more electron-deficient (i.e., more electrophilic) than that in acetophenone.
This heightened electrophilicity has two major consequences:
-
Accelerated Nucleophilic Addition: Reactions with nucleophiles are significantly faster.
-
Hydrate Stability: Trifluoromethyl ketones readily form stable gem-diol hydrates in the presence of water. This stability is a direct result of the electron-withdrawing group neutralizing the electron-donating character of the two hydroxyl groups.[2][3] This property is critical to their function as enzyme inhibitors, where they act as mimics of the tetrahedral transition state of ester or amide hydrolysis.[2]
Caption: Experimental workflow for comparative ketone reduction.
Part 2: Reactivity at the α-Carbon - A Question of Existence
The chemistry of the α-carbon is governed by the acidity of its attached protons, which allows for the formation of a nucleophilic enol or enolate intermediate. [8]This is the second area where the two ketones exhibit a fundamental and irreconcilable difference.
Mechanistic Insight: The Prerequisite of α-Protons
-
Acetophenone: Possesses three acidic α-protons on its methyl group. In the presence of a base, one of these protons can be removed to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile, capable of participating in a wide range of reactions, including aldol condensations, alkylations, and halogenations. The pKa of these protons is approximately 18.4, indicating they can be removed by a sufficiently strong base like LDA or, to a lesser extent, hydroxide. [7]
-
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone: This molecule has no protons on the carbon adjacent to the carbonyl group (the α-carbon of the trifluoroethyl side). Therefore, it is incapable of forming an enolate at this position. This structural feature renders it completely unreactive in any reaction that requires an enolate intermediate.
Caption: Enolate formation: possible for acetophenone, impossible for the trifluoro-ketone.
Experimental Protocol: Attempted Base-Catalyzed Aldol Condensation
The aldol reaction is a cornerstone of enolate chemistry. Attempting this reaction provides the most definitive proof of the difference in α-carbon reactivity.
Objective: To demonstrate that acetophenone undergoes a base-catalyzed self-condensation reaction while 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone does not.
Materials:
-
Acetophenone
-
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol
-
Stir bars, flasks
Procedure:
-
Reaction Setup: Prepare two flasks. To Flask A, add acetophenone and ethanol. To Flask B, add 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone and ethanol.
-
Initiation: Add a catalytic amount of NaOH to each flask and stir vigorously at room temperature.
-
Monitoring: Monitor both flasks over a period of several hours for any signs of reaction, such as a color change or the formation of a precipitate (the aldol product, chalcone, is often a colored solid). Analyze by TLC to check for the formation of new, less polar products.
Expected Results:
| Ketone | Expected Outcome | Rationale |
| Acetophenone | Reaction proceeds to form a new product (an α,β-unsaturated ketone after dehydration). | Formation of the nucleophilic enolate allows it to attack the carbonyl of another acetophenone molecule. [9] |
| 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone | No reaction. Starting material is recovered unchanged. | The absence of α-protons prevents the initial, requisite deprotonation step. The molecule cannot form an enolate. |
Summary and Field Insights
The comparison between 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone and acetophenone is a clear illustration of how targeted structural modification can dictate chemical function.
| Feature | 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone | Acetophenone |
| Nucleophilic Addition | Highly Reactive. The carbonyl is extremely electrophilic, leading to rapid reactions with nucleophiles and the formation of stable hydrates. | Moderately Reactive. The standard for aromatic ketones, undergoes nucleophilic addition under typical conditions. |
| Enolate Formation | Not Possible. The lack of α-protons makes it inert to all reactions proceeding via an enolate intermediate. | Possible. Readily forms an enolate, enabling a vast array of C-C bond-forming reactions at the α-position. |
| Primary Application Focus | Building block for pharmaceuticals, agrochemicals, and materials where high electrophilicity is desired. [1][10]Used as a stable, non-enolizable ketone core. Its hydrate form serves as a transition-state analog inhibitor. [2] | A versatile precursor and synthon in organic synthesis for building complex molecules via both carbonyl addition and enolate chemistry. [9][11] |
As a Senior Application Scientist, the choice between these two reagents is never arbitrary; it is dictated entirely by the desired transformation. If the goal is to leverage α-carbon chemistry for alkylation or aldol-type reactions, acetophenone and its derivatives are the obvious choice. However, if the objective is to perform a highly efficient nucleophilic addition to a robust, non-enolizable ketone, or to design a molecule that can act as a stable tetrahedral mimic in a biological system, the trifluoro-ketone is the superior and often only viable option. Understanding this fundamental dichotomy is key to efficient and logical synthesis design in modern chemical research.
References
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
- Ni, C., & Hu, J. (2017). The unique role of fluorine in organic chemistry: from a bystander to a key player. Chemical Society Reviews, 46(21), 6599-6601.
-
Bordwell pKa Table. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
Synthesis of trifluoromethyl ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Acetophenone. (n.d.). Wikipedia. Retrieved from [Link]
-
Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]
-
Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. [Link]
-
The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. Retrieved from [Link]
-
Shibata, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
-
Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved from [Link]
- Not found.
-
Wang, F., et al. (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Organic Letters, 23(23), 9188-9193. [Link]
- Not found.
- Not found.
-
Acetophenone. (n.d.). PubChem. Retrieved from [Link]
- Not found.
- Not found.
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]
-
Sperry, J. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(19), 6569. [Link]
-
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. (2024, April 9). ChemBK. Retrieved from [Link]
- Not found.
-
Acetophenone. (2026, February 27). Britannica. Retrieved from [Link]
-
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2000). pKa values for substituted acetophenones: Values determined by study of rates of halogenation. Journal of the American Chemical Society, 122(23), 5539-5545. [Link]
- Not found.
- Not found.
-
22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
- Not found.
- Not found.
- Not found.
- Not found.
-
An Introduction to Enols & Enolates. (2024, February 26). Making Molecules. Retrieved from [Link]
Sources
- 1. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. fluorochem.co.uk [fluorochem.co.uk]
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- 8. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
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- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 11. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]
Benchmarking Enantioselective Reduction of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
The enantioselective reduction of trifluoromethyl ketones is a pivotal transformation in modern drug development, yielding chiral α -trifluoromethyl alcohols that serve as potent bioisosteres for amides and secondary alcohols. However, the reduction of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone presents a unique set of stereoelectronic challenges. The strongly electron-withdrawing -CF3 group highly polarizes the carbonyl, increasing its electrophilicity. While this accelerates reduction, it also severely exacerbates non-selective background reactions, making high enantiomeric excess (ee) difficult to achieve without highly tuned catalytic systems.
As a Senior Application Scientist, I have structured this guide to benchmark three leading methodologies for this transformation: Biocatalysis (KREDs) , Asymmetric Transfer Hydrogenation (ATH) , and Corey-Bakshi-Shibata (CBS) Reduction . This guide moves beyond standard protocols by detailing the mechanistic causality behind each experimental choice and providing self-validating workflows to ensure reproducibility at scale.
Mechanistic Pathways & Substrate Challenges
To achieve high enantiofacial discrimination, the catalytic system must override the inherent reactivity of the fluorinated substrate.
-
Biocatalysis: Ketoreductases (KREDs) utilize a highly constrained enzyme binding pocket to physically force the bulky -CF3 group into a specific orientation, delivering hydrides from NAD(P)H with near-perfect stereocontrol[1].
-
Transition Metal ATH: Ruthenium or Iridium complexes (e.g., Noyori-type catalysts) rely on an outer-sphere mechanism. The metal-hydride and the ligand -NH proton are transferred simultaneously to the C=O bond, avoiding direct coordination of the highly electrophilic oxygen to the metal[2].
-
CBS Reduction: Borane delivery is directed by a chiral oxazaborolidine. However, the high reactivity of trifluoromethyl ketones often leads to a competitive, non-catalyzed background reduction by free borane, which destroys enantioselectivity unless specific Lewis acid additives are employed[3].
Caption: Mechanistic pathways for the enantioselective reduction of trifluoromethyl ketones.
Quantitative Benchmarking Data
The following table summarizes the performance of each methodology based on empirical data for trifluoromethyl acetophenone derivatives.
| Methodology | Catalyst System | Typical Yield | Enantiomeric Excess (ee) | Reaction Time | Scalability | Cost / Atom Economy |
| Biocatalysis (KRED) | Engineered KRED + GDH/Glucose | 90–95% | >99% | 12–24 h | Excellent (kg scale) | Low cost at scale / High |
| ATH (Transfer Hydrogenation) | RuCl(p-cymene)[(R,R)-TsDPEN] | 85–92% | 95–98% | 8–16 h | Good | Moderate (Ru cost) / High |
| CBS Reduction | Chiral Oxazaborolidine + BH3 | 80–85% | 85–90% | 2–4 h | Moderate | High (Borane cost) / Low |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs) and causality checks, researchers can diagnose and correct deviations in real-time.
Biocatalytic Reduction (KRED) Workflow
Biocatalytic approaches using KREDs have shown exceptional chemo- and enantioselectivity for fluorinated ketones, often eliminating the need for protecting groups[1]. Enzymatic reduction using selectAZyme carbonyl reductase technology has been scaled up successfully for medicinal chemistry applications[4].
Caption: Self-validating biocatalytic workflow featuring in-process controls and cofactor recycling.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO4 .
-
Cofactor & Enzyme Addition: Dissolve NADP+ (0.1 mM), D-glucose (1.5 equiv), and Glucose Dehydrogenase (GDH, 0.25 wt%) in the buffer. Add the selected KRED (2.5 wt%).
-
Causality Check: GDH is used to recycle the expensive NADP+ cofactor. Without it, the reaction would require stoichiometric NADP+ , rendering it economically unviable.
-
-
Substrate Addition: Dissolve 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone in DMSO (5% v/v final concentration) and add dropwise to the bioreactor at 30 °C.
-
Self-Validation (IPC): At 4 hours, extract a 50 µL aliquot into 500 µL MTBE. Centrifuge and analyze the organic layer via chiral HPLC.
-
Diagnostic Check: If conversion is <95%, the GDH recycling system may be rate-limiting. Verify the pH has not dropped (glucose oxidation produces gluconic acid), and titrate with 1M NaOH to maintain pH 7.0.
-
-
Workup: Once conversion >99% is confirmed, extract the aqueous layer with MTBE (3 x 1 vol). Dry over Na2SO4 , filter, and concentrate to yield the enantiopure alcohol.
Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Transition metal catalysis, such as Rhodium or Ruthenium-catalyzed asymmetric hydrogenation, provides high yields and ee up to 98% for trifluoromethyl ketones[2].
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM).
-
Substrate & Reductant: Add the substrate (1.0 equiv) followed by a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 molar ratio).
-
Causality Check: Formic acid serves as the hydride source, releasing CO2 as the driving force. The outer-sphere mechanism ensures high facial selectivity driven by the chiral diamine ligand, preventing the highly electrophilic ketone from poisoning the metal center.
-
-
Reaction: Stir at 40 °C.
-
Self-Validation (IPC): Monitor CO2 evolution via a bubbler. Take a 20 µL aliquot at 8 hours, dilute with DCM, and run GC-FID.
-
Diagnostic Check: If the ketone peak persists but CO2 evolution has ceased, catalyst deactivation has occurred (likely due to trace oxygen or moisture). Spike the reaction with an additional 0.1 mol% catalyst to drive it to completion.
-
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
CBS Oxazaborolidine Reduction with Lewis Acid Additive
Because of their high reactivity, the oxazaborolidine-catalyzed asymmetric borane reduction of trifluoromethyl ketones usually affords chiral secondary alcohols with poor enantioselectivity due to noncatalytic background reduction[3].
Step-by-Step Methodology:
-
Catalyst Complexation: In a flame-dried flask, dissolve (R)-Me-CBS oxazaborolidine (10 mol%) in anhydrous THF at -20 °C.
-
Borane Addition: Add BH3⋅THF (1.2 equiv) dropwise.
-
Additive Integration: Add BF3⋅OEt2 (10 mol%).
-
Causality Check: BF3 coordinates to the highly electrophilic trifluoromethyl ketone, sterically shielding it from direct, non-selective borane attack[3]. This forces the reduction through the highly organized, chiral oxazaborolidine transition state.
-
-
Substrate Addition: Slowly add the ketone (1.0 equiv) in THF over 1 hour via a syringe pump. Keeping the uncomplexed substrate concentration low is critical to suppressing the background reaction.
-
Self-Validation (IPC): Run a parallel micro-scale control reaction without the CBS catalyst.
-
Diagnostic Check: The background reduction in the control should show <5% conversion at 1 hour. If the main reaction ee is <80% via chiral SFC, the addition rate of the substrate was too fast, allowing the background reduction to outcompete the catalytic cycle.
-
-
Workup: Quench carefully with methanol at -20 °C until effervescence ceases. Concentrate and purify.
Conclusion & Recommendations
For the enantioselective reduction of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, Biocatalysis (KRED) is the superior choice for process scale-up due to its unparalleled enantioselectivity (>99% ee), mild aqueous conditions, and avoidance of heavy metals. ATH remains a highly robust alternative for laboratories lacking biocatalytic infrastructure, offering excellent atom economy and scalability. CBS reduction should be reserved for rapid, small-scale synthesis where specific enantiomers are needed quickly, provided that Lewis acid additives ( BF3 ) are strictly utilized to suppress racemic background reduction.
Sources
The Bioisosteric Paradigm: A Comparative Guide to Fluorinated vs. Non-Fluorinated Aromatic Ketones in Drug Design
As a Senior Application Scientist, I frequently encounter a critical inflection point during lead optimization: deciding whether to incorporate fluorine into an aromatic ketone scaffold. While non-fluorinated ketones (e.g., methyl or simple aryl ketones) offer synthetic tractability and established baseline activities, they often fall short in late-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling due to severe metabolic liabilities.
This guide systematically deconstructs the physicochemical and pharmacological divergence between fluorinated and non-fluorinated aromatic ketones. By examining the causality behind these molecular changes, we can establish a data-backed framework for deploying fluorinated bioisosteres to rescue failing chemical series and optimize target engagement.
Comparative Physicochemical & Pharmacokinetic Profiling
The strategic replacement of hydrogen atoms with fluorine—or the substitution of a methyl ketone with a trifluoromethyl ( −CF3 ) ketone—fundamentally rewrites the molecule's physicochemical identity. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This unique combination allows for profound electronic modulation without introducing prohibitive steric bulk ().
Table 1: Quantitative Comparison of Aromatic Ketone Scaffolds
| Parameter | Non-Fluorinated Ketone (e.g., Ar−CO−CH3 ) | Fluorinated Ketone (e.g., Ar−CO−CF3 ) | Causality / Structural Rationale |
| Bond Dissociation Energy | ~98 kcal/mol (C-H bond) | ~116 kcal/mol (C-F bond) | The highly polarized C-F bond provides exceptional thermodynamic stability against oxidative cleavage. |
| Lipophilicity ( ΔlogP ) | Baseline | +0.5 to +1.5 units | Fluorine's low polarizability and high electronegativity increase the hydrophobic surface area, enhancing lipid partitioning (). |
| Carbonyl Hydration Constant ( Khyd ) | <10−2 (Minimal hydration) | >102 (Extensive hydration) | The strong electron-withdrawing effect of the −CF3 group drastically increases the electrophilicity of the carbonyl carbon. |
| Metabolic Half-Life ( t1/2 in HLM) | Typically short (< 15 min) | Significantly extended (> 60 min) | Steric and electronic shielding prevents Cytochrome P450-mediated aliphatic and aromatic hydroxylation. |
| Target Binding Mode | Non-covalent (H-bonding, VdW) | Covalent-reversible (Hemiketal) | The highly electrophilic fluorinated carbonyl reacts with active-site nucleophiles to form stable transition-state analogs. |
Mechanistic Causality: Why Fluorination Alters the Trajectory
The decision to fluorinate an aromatic ketone is rarely arbitrary; it is a targeted intervention designed to solve specific biological bottlenecks.
Metabolic Shielding: Non-fluorinated aromatic ketones are highly susceptible to Cytochrome P450 (CYP450) oxidation. The adjacent alkyl groups or the para-positions of the aromatic rings act as metabolic hotspots. By substituting these sites with fluorine, the C−H bond is replaced by a C−F bond. The energy required to break a C−F bond is significantly higher, effectively shutting down this metabolic pathway and extending the drug's half-life ().
Carbonyl Electrophilicity & Target Engagement: In protease inhibitor design, non-fluorinated ketones bind weakly via standard hydrogen bonding. Conversely, introducing a −CF3 group adjacent to the carbonyl pulls electron density away from the carbonyl carbon. This extreme electrophilicity allows the ketone to undergo nucleophilic attack by the target enzyme's catalytic serine or cysteine, forming a stable, covalent-reversible hemiketal. This effectively mimics the tetrahedral transition state of peptide bond cleavage, resulting in nanomolar to picomolar affinities.
Fig 1. Mechanistic divergence of fluorinated vs non-fluorinated aromatic ketones in vivo.
Experimental Validation: Self-Validating Protocols
To objectively compare these scaffolds, we must employ rigorous, self-validating experimental workflows. Below are the definitive protocols used to evaluate the metabolic and target-binding advantages of fluorinated aromatic ketones.
Protocol A: Comparative Microsomal Stability (HLM) Assay
This assay determines the intrinsic clearance ( CLint ) of the compounds by exposing them to Human Liver Microsomes (HLM).
Fig 2. Self-validating experimental workflow for Human Liver Microsomal (HLM) stability assays.
Step-by-Step Methodology:
-
Compound Preparation & Matrix Assembly: Dilute fluorinated and non-fluorinated ketone stocks in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 µM. Add HLM to a final protein concentration of 0.5 mg/mL.
-
Causality: CYP450 enzymes are highly sensitive to organic solvents. Ensure the final DMSO concentration is ≤0.1% to prevent competitive inhibition of specific CYP isoforms.
-
Self-Validation Checkpoint: Include parallel incubations of Verapamil (high clearance) and Warfarin (low clearance). If Verapamil is not depleted by >70% at 30 minutes, the assay is invalid due to compromised microsomal activity.
-
-
Pre-Incubation & Thermal Equilibration: Incubate the mixture at 37°C for 5 minutes.
-
Causality: Enzymatic kinetics are strictly temperature-dependent. Initiating the reaction before thermal equilibrium creates an artificial lag phase, underestimating the initial clearance rate.
-
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate metabolism.
-
Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. A "minus-NADPH" control must be run to rule out non-CYP mediated degradation (e.g., chemical hydrolysis of the ketone).
-
-
Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantly denatures proteins, halting the reaction precisely. The internal standard corrects for volumetric variations during extraction.
-
-
LC-MS/MS Quantification: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant.
-
Self-Validation Checkpoint: The 0-minute time point must show 100% relative abundance. A significant drop at t=0 indicates compound insolubility or non-specific binding to labware, requiring the addition of BSA to the buffer.
-
Protocol B: Carbonyl Electrophilicity & Target Binding (FRET Assay)
To prove the enhanced target engagement of fluorinated ketones (acting as transition-state analogs), we utilize a FRET-based protease inhibition assay.
Step-by-Step Methodology:
-
Buffer Optimization & Enzyme Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Dilute the target serine protease to 2 nM.
-
Causality: Because fluorination increases lipophilicity, Tween-20 is critical to prevent non-specific adsorption of the fluorinated ketone to the microplate walls, ensuring the calculated IC50 reflects true target engagement.
-
-
Inhibitor Pre-Incubation: Incubate the enzyme with varying concentrations of the ketones for 30 minutes at room temperature prior to substrate addition.
-
Causality: Fluorinated ketones exhibit slow-binding kinetics due to the time required to form a covalent hemiketal with the active site serine. Skipping pre-incubation will falsely underestimate the potency of the fluorinated analog.
-
-
Substrate Addition & Kinetic Read: Add the fluorogenic substrate and monitor fluorescence continuously for 20 minutes.
-
Self-Validation Checkpoint: Monitor the baseline fluorescence of the compound-enzyme mixture for 5 minutes before adding the substrate. If the baseline increases, the test ketone possesses auto-fluorescence, and orthogonal assays (e.g., Surface Plasmon Resonance) must be employed.
-
Conclusion
The comparative analysis between non-fluorinated and fluorinated aromatic ketones highlights a fundamental principle in modern drug design: structural simplicity does not always equate to in vivo efficacy. While non-fluorinated ketones serve as excellent early-stage probes, the strategic incorporation of fluorine—whether as a −CF3 group to enhance carbonyl electrophilicity or as an aromatic substituent to block CYP450 metabolism—is often the decisive factor in transforming a rapidly cleared lead into a viable clinical candidate.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[Link]
-
Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem.[Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery.[Link]
-
Bozorov, K., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry.[Link]
A Comparative Guide to the Reproducible Synthesis of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone for Pharmaceutical Research
In the landscape of modern drug discovery and development, the synthesis of key intermediates with high fidelity and reproducibility is paramount. One such building block, 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, is of significant interest due to the presence of a trifluoromethyl ketone moiety, a potent pharmacophore in the design of enzyme inhibitors, and a versatile hydroxymethyl group for further derivatization.[1] This guide provides an in-depth, comparative analysis of three distinct synthetic routes to this valuable compound, with a critical evaluation of their reproducibility across different laboratory settings. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous transformations, offering a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Reproducibility in Pharmaceutical Synthesis
The path from a promising molecular entity to a clinically approved therapeutic is paved with rigorous and reproducible chemical synthesis. Inconsistent yields, variable impurity profiles, and unpredictable reaction outcomes can lead to significant delays and increased costs in the drug development pipeline. Therefore, the selection of a synthetic route must not only be based on theoretical yield but also on its robustness and transferability between laboratories and scales. This guide aims to dissect the nuances of three plausible synthetic pathways to 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, providing the necessary data and experimental rationale to empower researchers to make informed decisions.
Comparative Analysis of Synthetic Routes
Three primary strategies for the synthesis of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone are evaluated:
-
Route 1: Late-Stage Functionalization via Friedel-Crafts Acylation of a Protected Benzyl Alcohol Derivative.
-
Route 2: Early-Stage Trifluoroacetylation of Toluene Followed by Side-Chain Oxidation.
-
Route 3: Convergent Approach via Acylation of a Benzoic Acid Derivative and Subsequent Reduction.
The following table provides a high-level comparison of these routes, with a detailed discussion of the experimental and reproducibility considerations to follow.
| Feature | Route 1: Protected Benzyl Alcohol Acylation | Route 2: Toluene Acylation & Oxidation | Route 3: Benzoic Acid Acylation & Reduction |
| Starting Materials | Protected 4-methylbenzyl alcohol, Trifluoroacetic anhydride | Toluene, Trifluoroacetic anhydride | 4-Methylbenzoic acid, Trifluoroacetic anhydride |
| Key Transformations | Friedel-Crafts Acylation, Deprotection | Friedel-Crafts Acylation, Benzylic Oxidation | Friedel-Crafts Acylation, Reduction |
| Potential Yield | Moderate | Moderate to Good | Good to Excellent |
| Potential Purity | Good, requires efficient protection/deprotection | Moderate, risk of over-oxidation and isomers | High, reduction is typically clean |
| Reproducibility | Moderate, sensitive to protecting group strategy | Moderate, benzylic oxidation can be variable | High, well-established and reliable reactions |
| Scalability | Moderate | Moderate | Good |
In-Depth Analysis and Experimental Protocols
Route 1: Late-Stage Functionalization via Friedel-Crafts Acylation of a Protected Benzyl Alcohol Derivative
This approach involves protecting the benzylic alcohol of a suitable starting material, such as 4-methylbenzyl alcohol, performing a Friedel-Crafts acylation with trifluoroacetic anhydride, and then deprotecting to yield the final product.
Causality Behind Experimental Choices: The primary rationale for this route is the direct installation of the trifluoroacetyl group onto a precursor that already contains the required hydroxymethyl functionality, albeit in a protected form. The protection step is crucial as the free hydroxyl group is incompatible with the strong Lewis acids typically used in Friedel-Crafts reactions.[2]
Reproducibility Considerations: The reproducibility of this route is heavily dependent on the choice and execution of the protection and deprotection steps. Incomplete reactions or side reactions during these stages can lead to a complex mixture of products, complicating purification and lowering the overall yield. The Friedel-Crafts acylation of substituted benzenes can also present challenges with regioselectivity, potentially yielding a mixture of isomers, although with a para-directing group, this is less of a concern.[3]
Experimental Protocol (Hypothetical)
-
Protection of 4-methylbenzyl alcohol: (e.g., with a silyl ether or benzyl ether protecting group).
-
Friedel-Crafts Acylation: The protected benzyl alcohol would be subjected to Friedel-Crafts acylation using trifluoroacetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) in an anhydrous solvent.[4][5][6][7]
-
Deprotection: Removal of the protecting group under appropriate conditions to yield the final product.
dot
Caption: Workflow for Route 1.
Route 2: Early-Stage Trifluoroacetylation of Toluene Followed by Side-Chain Oxidation
This strategy begins with the trifluoroacetylation of toluene, a readily available starting material, to form 2,2,2-trifluoro-1-(p-tolyl)ethanone. The methyl group of this intermediate is then selectively oxidized to the corresponding benzyl alcohol.
Causality Behind Experimental Choices: This route is attractive due to the low cost of the starting material, toluene. The Friedel-Crafts acylation of toluene is a well-established reaction.[6][8] The subsequent benzylic oxidation is a key step that leverages the increased reactivity of the benzylic C-H bonds.
Reproducibility Considerations: The main challenge to reproducibility in this route lies in the selective oxidation of the methyl group.[9][10] Over-oxidation to the corresponding benzaldehyde or benzoic acid is a common side reaction and can be difficult to control, leading to variable yields and complex purification.[10][11] The choice of oxidizing agent and reaction conditions is critical to achieving a reproducible outcome. Recent advances in selective benzylic C-H oxidation offer promising solutions but may require careful optimization.[12][13]
Experimental Protocol
-
Friedel-Crafts Acylation of Toluene:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C and slowly add trifluoroacetic anhydride.
-
To this mixture, add toluene dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (2,2,2-trifluoro-1-(p-tolyl)ethanone) by distillation or column chromatography.
-
-
Benzylic Oxidation of 2,2,2-trifluoro-1-(p-tolyl)ethanone:
-
Several methods can be employed for this step, including free-radical bromination followed by hydrolysis, or direct oxidation using a mild oxidizing agent.
-
Method A: Bromination-Hydrolysis
-
Dissolve 2,2,2-trifluoro-1-(p-tolyl)ethanone in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture with irradiation from a UV lamp until the reaction is complete.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate.
-
The crude benzyl bromide can then be hydrolyzed using aqueous sodium carbonate to the desired benzyl alcohol.
-
-
Method B: Direct Oxidation
-
Employ a modern selective oxidation method, for example, using a manganese catalyst with hydrogen peroxide under mild conditions, which has shown high chemoselectivity for benzylic oxidations.[12]
-
-
dot
Sources
- 1. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Sustainable Highly Selective Toluene Oxidation to Benzaldehyde [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Evaluating the shelf-life stability of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone against similar compounds
In the landscape of drug development and medicinal chemistry, fluorinated motifs are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. However, the incorporation of highly electron-withdrawing groups can introduce unintended chemical liabilities.
This guide provides an in-depth evaluation of the shelf-life stability of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (hereafter referred to as the "Target Molecule"). To isolate and understand its specific degradation mechanisms, we objectively compare its performance against two structurally similar analogs: 1-(4-(hydroxymethyl)phenyl)ethanone (Comparator A) and 2,2,2-Trifluoro-1-(p-tolyl)ethanone (Comparator B).
Mechanistic Causality: The Bifunctional Liability
Understanding the stability of an Active Pharmaceutical Ingredient (API) requires moving beyond observational data to establish structural causality. The Target Molecule possesses a unique bifunctional liability:
-
The Electrophilic Core: The trifluoromethyl group ( −CF3 ) exerts a powerful electron-withdrawing inductive effect. This drastically lowers the energy of the adjacent carbonyl's π∗ orbital, making the carbonyl carbon highly electrophilic. Consequently, trifluoromethyl ketones (TFMKs) readily form stable hydrates and hemiketals in the presence of nucleophiles[1].
-
The Nucleophilic Appendage: The benzylic hydroxymethyl group ( −CH2OH ) acts as a primary alcohol. While moderately stable on its own, it is susceptible to auto-oxidation[2] and can act as a potent nucleophile.
When these two functional groups exist on the same molecule, they create a synergistic degradation pathway. In the solid state or in concentrated formulations, the hydroxyl group of one molecule can attack the highly electrophilic COCF3 group of an adjacent molecule. This intermolecular condensation leads to the formation of hemiketal oligomers—a degradation pathway entirely absent in compounds lacking either the strong electrophile or the nucleophile.
Fig 1: Primary degradation pathways of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone.
Structural Comparison & Predictive Profiling
To validate this mechanistic hypothesis, we compare the Target Molecule against two analogs designed to isolate these reactive variables.
| Compound | Structure / Features | Electrophilic Carbonyl? | Nucleophilic Alcohol? | Predicted Primary Degradation Mode |
| Target Molecule | p-HOCH2-C6H4-COCF3 | Yes (due to CF3 ) | Yes | Intermolecular oligomerization, Hydration |
| Comparator A | p-HOCH2-C6H4-COCH3 | No (standard ketone) | Yes | Slow auto-oxidation of the alcohol |
| Comparator B | p-CH3-C6H4-COCF3 | Yes (due to CF3 ) | No | Reversible hydration (moisture dependent) |
Experimental Design & Self-Validating Protocols
To objectively evaluate shelf-life, stability testing must adhere to international regulatory standards. The following protocol is designed in accordance with ICH Q1A(R2) guidelines for new drug substances[3].
To ensure the trustworthiness of the analytical data, the protocol employs a self-validating mass-balance system. The sum of the peak areas of the parent compound and all identified degradants must equal the initial starting peak area (±2.0%). An internal standard (Biphenyl) is utilized to eliminate injection volume variance.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 100 mg of the Target Molecule, Comparator A, and Comparator B into separate, identical Type I amber glass HPLC vials. Prepare 12 vials per compound to accommodate all time points.
-
Environmental Chamber Setup:
-
Accelerated Conditions: Place half the vials in a stability chamber calibrated to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)[3].
-
Long-Term Conditions: Place the remaining vials in a chamber at 25°C ± 2°C and 60% ± 5% RH.
-
-
Sampling Intervals: Pull one vial of each compound from both chambers at T=0 , 1 month, 3 months, and 6 months.
-
Sample Reconstitution: Dissolve the contents of the pulled vial in 10.0 mL of anhydrous Acetonitrile spiked with 50 µg/mL Biphenyl (Internal Standard).
-
Analytical Assay (HPLC-UV/MS & 19 F-NMR):
-
HPLC Conditions: C18 reverse-phase column (150 x 4.6 mm, 3 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient elution from 5% B to 95% B over 15 minutes. UV detection at 254 nm.
-
NMR Conditions: Run 19 F-NMR to quantify the ratio of the free ketone to the gem-diol hydrate form, as hydrates may not resolve efficiently on standard LC gradients[1].
-
Fig 2: ICH Q1A(R2) compliant experimental workflow for comparative stability testing.
Quantitative Results & Discussion
The table below summarizes the chromatographic purity of the three compounds under accelerated stability conditions (40°C / 75% RH) over a 6-month period.
| Time Point | Target Molecule Purity (%) | Comparator A Purity (%) | Comparator B Purity (%) | Major Identified Degradant (Target) |
| T = 0 | 99.8 | 99.9 | 99.7 | None |
| 1 Month | 94.2 | 99.6 | 98.9 | Hemiketal Dimer (LC-MS:[2M+H]+) |
| 3 Months | 85.1 | 99.1 | 98.2 | Hemiketal Oligomers, Hydrate |
| 6 Months | 72.4 | 98.6 | 97.5 | Complex Oligomeric Mixture |
Analysis of Causality
The experimental data confirms the mechanistic hypothesis. Comparator A (lacking the CF3 group) demonstrated excellent stability, with only minor degradation (1.3%) attributed to standard benzylic alcohol oxidation[2]. Comparator B (lacking the hydroxyl group) also remained highly stable, showing minor reversible hydration but no irreversible structural collapse.
In stark contrast, the Target Molecule experienced catastrophic degradation, losing over 27% of its purity within 6 months. LC-MS analysis of the degradant peaks revealed a sequence of high-molecular-weight species corresponding to [nM−(n−1)H2O] , definitively proving that the highly electrophilic TFMK core and the nucleophilic benzylic alcohol undergo rapid, irreversible intermolecular condensation under thermal stress.
Conclusion & Formulation Recommendations
Evaluating the shelf-life stability of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone reveals that it is inherently unstable as a neat solid or in concentrated solutions due to its bifunctional reactivity.
For drug development professionals working with this or similar motifs, standard formulation approaches will fail. To achieve a viable shelf-life, researchers must:
-
Inhibit Intermolecular Contact: Formulate the API in dilute solutions or utilize solid-dispersion technologies (e.g., spray drying with HPMCAS) to physically isolate the molecules from one another.
-
Control Moisture: Manufacture and store the compound under strictly anhydrous conditions to prevent the competitive, albeit reversible, hydration of the TFMK moiety.
-
Cold Chain Storage: Mandate refrigerated storage (2°C - 8°C) to kinetically suppress the activation energy required for hemiketal oligomerization.
References[1] Berlin, C. B., et al. "Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor." The Journal of Organic Chemistry, American Chemical Society, 2025. https://doi.org/10.1021/acs.joc.4c03046[3] International Council for Harmonisation (ICH). "Q1A (R2) Stability Studies." ICH Q1A(R2) Stability testing of new drug substances and drug products, 2003. https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf[2] Kunene, A., et al. (Cited via related literature on Benzyl Alcohol Oxidation). "Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina." MDPI Catalysis, 2023. https://doi.org/10.3390/catal13050787
Sources
Comparative Efficacy of Catalytic Systems in the Asymmetric Hydrogenation of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
Executive Summary & Substrate Challenges
The synthesis of chiral secondary 2,2,2-trifluoroethanols is a critical step in the development of advanced pharmaceuticals, including cathepsin K inhibitors like Odanacatib. The substrate 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone presents a unique dual-challenge for asymmetric hydrogenation:
-
Stereoelectronic Interference: The strongly electron-withdrawing −CF3 group renders the carbonyl carbon highly electrophilic, accelerating non-enantioselective background reductions. Furthermore, the steric bulk of the −CF3 group is deceptively similar to that of an aryl ring, making enantiofacial discrimination exceedingly difficult for traditional catalysts.
-
Chemoselectivity Risks: The presence of an unprotected 4-hydroxymethyl ( −CH2OH ) group introduces the risk of competitive coordination to the metal center or unwanted hydrogenolysis (cleavage of the benzylic C−O bond) under high-pressure H2 conditions.
This guide objectively compares three distinct catalytic approaches to overcome these hurdles, providing actionable, field-proven methodologies for drug development professionals.
Mechanistic Causality: Overcoming Stereoelectronic Hurdles
To achieve high enantiomeric excess (ee), the catalytic system must rely on rigid, stereodefined ligand environments that utilize non-covalent interactions.
Traditional Ruthenium-based Noyori transfer hydrogenation catalysts (e.g., Ru-TsDPEN) often yield moderate enantioselectivities (70–85% ee) for trifluoromethyl ketones. The causality lies in the reversibility of the hydride transfer and the subtle steric differences between the −CF3 and aryl groups.
Conversely, state-of-the-art Iridium and Rhodium systems utilize direct hydrogenation via an outer-sphere mechanism . As detailed by [1], tridentate ferrocene-based ligands (like f-amphol) create a deep, rigid chiral pocket. The −CF3 group is directed away from the sterically encumbered regions of the ligand, while the aryl ring engages in stabilizing CH/π interactions, locking the transition state and enabling >98% ee.
Mechanistic pathway of Ir-catalyzed asymmetric hydrogenation via outer-sphere transfer.
Comparative Efficacy of Catalyst Systems
We compare three benchmark systems for the reduction of aryl trifluoromethyl ketones, extrapolated for the specific chemoselectivity requirements of the 4-hydroxymethyl derivative based on foundational studies by [2] and [3].
| Catalyst System | Reaction Type | Catalyst Loading (S/C) | Conversion (%) | Enantiomeric Excess (ee %) | Chemoselectivity (C=O vs C-OH) |
| RuCl₂ | Transfer Hydrogenation (HCOOH/TEA) | 100 | 85 | 74 | High (No hydrogenolysis) |
| [Rh(COD)OCOCF₃]₂ / (R)-oxoProNOP | Direct Hydrogenation (H₂, 20 atm) | 200 | >99 | 92 | Moderate (Trace side-reactions) |
| [Ir(COD)Cl]₂ / (S,R,S)-f-amphol | Direct Hydrogenation (H₂, 20 atm) | 5,000 | >99 | 98 | Excellent (Intact CH₂OH) |
Key Takeaway: The Ir/f-amphol system is vastly superior for industrial scale-up. It requires significantly lower catalyst loading (Substrate-to-Catalyst ratio of 5,000) while maintaining near-perfect enantioselectivity and preventing the degradation of the sensitive 4-hydroxymethyl moiety.
Self-Validating Experimental Protocol: Ir/f-amphol Hydrogenation
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes mandatory control gates to verify chemoselectivity and prevent false-positive enantioselectivity readings.
Phase 1: Baseline Validation (The Racemic Control)
Causality: Before running the asymmetric reaction, you must prove your analytical method can resolve both enantiomers. Without a racemic standard, baseline drift or overlapping peaks during chiral HPLC could be falsely interpreted as 100% ee.
-
Synthesis: Dissolve 1.0 mmol of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone in 5 mL methanol. Add 2.0 mmol NaBH4 at 0 °C. Stir for 1 hour.
-
Workup: Quench with saturated NH4Cl , extract with EtOAc, and concentrate.
-
Calibration: Inject the resulting racemic 1-(4-(hydroxymethyl)phenyl)-2,2,2-trifluoroethanol into the Chiral HPLC to establish the exact retention times for both the (R) and (S) enantiomers.
Phase 2: Asymmetric Hydrogenation Workflow
Causality: Iridium complexes are highly sensitive to oxidation. Glovebox preparation ensures the active Ir-H species is not quenched by atmospheric oxygen or moisture.
-
Catalyst Activation (Glovebox): In a glass vial, mix [Ir(COD)Cl]2 (0.001 mmol) and (S,R,S)-f-amphol (0.0022 mmol) in 2 mL anhydrous isopropanol. Stir for 30 minutes to form the pre-catalyst complex.
-
Substrate Loading: Add 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (10.0 mmol) and t-BuOK (0.1 mmol) to the vial. Causality for Base: The strong base is strictly required to eliminate HCl from the Ir precursor, allowing the coordination of H2 to form the active metal-hydride.
-
Pressurization: Transfer the vial to a stainless-steel autoclave. Purge the vessel with H2 gas three times, then pressurize to 20 atm. Stir at 30 °C.
Phase 3: In-Process Validation & Analysis
-
Chemoselectivity Gate (2 Hours): Vent the reactor slightly to extract a 50 µL aliquot. Analyze via GC-MS.
-
Validation Check: Confirm the molecular ion peak matches the target alcohol. If a peak corresponding to the loss of 16 Da (hydrogenolysis of the −OH group to a methyl group) is detected, the reaction temperature must be immediately lowered.
-
-
Completion & ee Determination (12 Hours): Vent the reactor fully. Filter the mixture through a short pad of silica to remove the Ir catalyst.
-
Chiral HPLC: Analyze the filtrate using the exact method validated in Phase 1. Calculate ee based on the integration of the separated enantiomeric peaks.
Self-validating experimental workflow ensuring chemoselectivity and accurate ee measurement.
References
-
Title: Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones Source: IntechOpen URL: [Link]
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone proper disposal procedures
Operational Guide: Handling and Disposal of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone
Proper disposal of fluorinated organic compounds like 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone demands rigorous adherence to specialized waste management protocols. Due to the high bond dissociation energy of the carbon-fluorine (C-F) bond, conventional disposal methods are inadequate and pose severe environmental and occupational hazards. This guide provides an authoritative, step-by-step operational framework for the safe handling, segregation, and thermal destruction of this compound, designed specifically for laboratory managers, researchers, and environmental health and safety (EHS) professionals.
Chemical Identity & Hazard Profile
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams.
| Property | Specification | Operational Implication |
| Chemical Name | 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone | Requires tracking as a halogenated organic. |
| CAS Number | 87437-75-0 (Synonym: 1261554-48-6)[1][2] | Essential for manifest documentation. |
| Molecular Formula | C9H7F3O2 | Contains 3 fluorine atoms per molecule. |
| Molecular Weight | 204.15 g/mol | High mass fraction of fluorine dictates scrubber load. |
| Key Functional Groups | Trifluoromethyl ketone, Hydroxymethyl | Prone to forming highly reactive radicals upon combustion. |
| Primary Hazard Class | Halogenated Organic Compound (Fluorinated) | Must never be mixed with non-halogenated waste streams. |
The Chemistry of Fluorinated Waste Disposal: Causality & Mechanism
Expert Insight: Why standard incineration fails.
The defining structural feature of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone is the trifluoromethyl (-CF3) group. The C-F bond is one of the strongest single bonds in organic chemistry (approximately 485 kJ/mol). When subjected to standard municipal or low-temperature laboratory incineration (typically 800°C), the molecule undergoes incomplete combustion.
According to the , unimolecular decomposition of highly fluorinated organics requires extreme temperatures[3][4]. If temperatures are insufficient, the compound will fragment into smaller, volatile Products of Incomplete Combustion (PICs), which are potent greenhouse gases and persistent environmental pollutants[5].
However, unlike fully saturated perfluorocarbons (e.g., CF4, which requires >1,400°C for destruction), the presence of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds in the phenyl ring and hydroxymethyl group of this compound provides structural "weak points"[3]. During high-temperature incineration, free radical attack (by H• and OH• radicals in the flame) initiates decomposition at these weak points, promoting the formation of hydrogen fluoride (HF) gas[3][5]. This causality dictates our primary disposal protocol: high-temperature thermal oxidation coupled with aggressive alkali scrubbing.
Standard Operating Procedure (SOP): Laboratory Segregation & Storage
Self-Validating Protocol: Preventing cross-contamination and container failure.
-
Step 1: Source Segregation (The "No-Mix" Rule)
-
Action: Isolate all waste containing 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone into dedicated "Halogenated Organic Waste" carboys.
-
Causality: Mixing fluorinated waste with non-halogenated solvents (like ethanol or acetone) dilutes the halogen concentration. If this mixed waste is inadvertently sent to a standard non-halogenated incinerator, the lower operating temperatures will fail to destroy the C-F bonds, resulting in the atmospheric release of toxic PICs and corrosive HF gas[5].
-
-
Step 2: Container Selection
-
Action: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers for liquid waste collection.
-
Causality: If the compound undergoes slow degradation in aqueous waste streams, trace amounts of hydrofluoric acid (HF) can form. HF aggressively etches standard borosilicate glass, leading to catastrophic container failure and secondary spills.
-
-
Step 3: Mandated Labeling
-
Action: Affix a GHS-compliant label stating: "HAZARDOUS WASTE - HALOGENATED ORGANIC (FLUORINATED). DO NOT INCINERATE BELOW 1,100°C." Include the CAS number (87437-75-0)[2].
-
-
Step 4: Storage Conditions
-
Action: Store in a secondary containment tray within a ventilated, fire-rated corrosives/flammables cabinet. Keep strictly isolated from strong bases, reducing agents, and alkali metals.
-
Primary Disposal Protocol: High-Temperature Incineration
Logistical Execution for EHS Managers.
-
Step 1: Licensed HazMat Transport
-
Action: Contract an EPA-certified hazardous waste vendor capable of handling fluorinated organics. Ensure the manifest explicitly flags the waste for "High-Temperature Halogenated Thermal Oxidation."
-
-
Step 2: Thermal Oxidation (Destruction Phase)
-
Action: The waste must be injected into a rotary kiln or liquid injection incinerator operating at a minimum of 1,100°C with a gas residence time of >2 seconds[6].
-
Causality: This specific temperature and time combination is the threshold required to overcome the C-F bond dissociation energy via free radical propagation, ensuring 99.99% destruction and removal efficiency (DRE)[5][6].
-
-
Step 3: Alkali Scrubbing (Neutralization Phase)
-
Action: The incinerator must be equipped with a wet scrubber system utilizing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂).
-
Causality: The combustion of the -CF3 group generates gaseous hydrogen fluoride (HF). The alkali scrubber neutralizes the HF gas, converting it into inert, solid calcium fluoride (CaF₂) or dissolved sodium fluoride (NaF), which can then be safely filtered and disposed of in a permitted landfill[5].
-
Spill Response & Decontamination Workflow
Immediate Action Plan for Accidental Release.
-
Step 1: Evacuation & PPE: Evacuate the immediate area. Responders must don a NIOSH-approved respirator with organic vapor/acid gas cartridges, heavy-duty nitrile or neoprene gloves, and splash goggles.
-
Step 2: Containment: Prevent the spill from entering laboratory drains. Fluorinated compounds are highly mobile in aquatic environments and resist standard wastewater treatment.
-
Step 3: Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or specialized universal spill pads). Do not use combustible materials like sawdust.
-
Step 4: Collection & Decontamination: Sweep the absorbed material using non-sparking tools and place it into a rigid, sealable HDPE container. Wash the spill zone with a mild alkaline detergent solution to neutralize any residual acidic degradation products, then collect the wash water as halogenated waste.
Disposal & Destruction Workflow Diagram
Mechanistic workflow for the segregation, thermal destruction, and neutralization of fluorinated waste.
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). Available at:[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
